molecular formula C6H5BrFNO B037684 5-Bromo-3-fluoro-2-methoxypyridine CAS No. 124432-70-8

5-Bromo-3-fluoro-2-methoxypyridine

Cat. No.: B037684
CAS No.: 124432-70-8
M. Wt: 206.01 g/mol
InChI Key: DEBFRAAJISQBIE-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBFRAAJISQBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564545
Record name 5-Bromo-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124432-70-8
Record name 5-Bromo-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine (CAS No. 124432-70-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-methoxypyridine, with the Chemical Abstracts Service (CAS) number 124432-70-8 , is a halogenated and methoxy-substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive bromine atom, a modulating fluorine atom, and a methoxy group on a pyridine scaffold, makes it a highly versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key applications in drug discovery with a focus on palladium-catalyzed cross-coupling reactions, and essential safety and handling information.

Physicochemical Properties

This compound is a compound whose physical state at room temperature can be either solid or liquid, contingent upon its specific intermolecular forces.[2] A summary of its key computed and reported physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 124432-70-8[3][4]
Molecular Formula C₆H₅BrFNO[5]
Molecular Weight 206.01 g/mol [5]
IUPAC Name This compound[5]
SMILES COC1=C(F)C=C(Br)C=N1[4]
InChIKey DEBFRAAJISQBIE-UHFFFAOYSA-N[5]
Purity ≥97%[4]

Synthesis Pathway

Step 1: Fluorination of 2-methoxy-5-bromopyridine

The initial step involves the introduction of a fluorine atom onto the pyridine ring. This can be achieved through a diazotization reaction of an amino precursor. However, a more direct route, if feasible, would be electrophilic fluorination. Given the directing effects of the methoxy and bromo substituents, achieving the desired 3-fluoro substitution might require optimization of fluorinating agents and reaction conditions. A more robust method, as detailed in patent literature for a similar isomer, involves the conversion of an amino group to a fluoro group via a diazonium salt.[6]

Step 2: Bromination of 3-fluoro-2-methoxypyridine

The second step is the bromination of the fluorinated intermediate. The fluorine and methoxy groups will direct the electrophilic substitution of bromine. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for such reactions on electron-rich pyridine rings.[7]

A detailed experimental protocol based on these principles is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoro-2-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-fluoro-2-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product 3-Fluoro-2-methoxypyridine 3-Fluoro-2-methoxypyridine Reaction_Vessel Reaction with NBS in Anhydrous Solvent 3-Fluoro-2-methoxypyridine->Reaction_Vessel 1. Add to solvent Quenching Quenching Reaction_Vessel->Quenching 2. Reaction Monitoring (TLC/GC-MS) Extraction Extraction Quenching->Extraction 3. Quench with Na2S2O3 Purification Silica Gel Chromatography Extraction->Purification 4. Extract & Dry Final_Product 5-Bromo-3-fluoro- 2-methoxypyridine Purification->Final_Product 5. Purify

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The strategic importance of this compound in drug discovery lies in its utility as a scaffold for generating diverse molecular libraries through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for the introduction of various aryl, heteroaryl, or alkyl groups via the Suzuki-Miyaura reaction.[9] This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[10][11]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Bromopyridine 5-Bromo-3-fluoro- 2-methoxypyridine Bromopyridine->Oxidative_Addition Pd(II)_Complex R-Pd(II)Ln-Br (R = Pyridyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Base) Pd(II)_Complex->Transmetalation Organoboron R'-B(OR)2 (Boronic Acid/Ester) Organoboron->Transmetalation Coupled_Pd_Complex R-Pd(II)Ln-R' Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Final_Product Coupled Product (R-R') Reductive_Elimination->Final_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical synthesis. While a publicly available, comprehensive set of spectra for this compound is limited, representative data for similar compounds can provide valuable insights.[12][13][14]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms will be shifted downfield.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic combination of functional groups allows for the efficient construction of novel molecular architectures through reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of new therapeutic agents.

References

physical and chemical properties of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented reagent: 5-Bromo-3-fluoro-2-methoxypyridine. While this compound holds significant potential as a scaffold in drug discovery, a notable scarcity of published experimental data necessitates a careful and critical approach to its application. This document aims to consolidate the available information from chemical suppliers and extrapolate its likely chemical behavior based on established principles of organic chemistry, providing researchers with a foundational understanding for its use in the laboratory.

Compound Identity and Physicochemical Properties

This compound is a substituted pyridine ring bearing a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position. This specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[PubChem][1]
Synonyms 2-Methoxy-3-fluoro-5-bromopyridine[ChemScene][2]
CAS Number 124432-70-8[Santa Cruz Biotechnology][3], [Sigma-Aldrich]
Molecular Formula C₆H₅BrFNO[Santa Cruz Biotechnology][3], [Matrix Fine Chemicals][4]
Molecular Weight 206.01 g/mol [ChemScene][2]
Appearance Solid (physical form may vary)[Thermo Fisher Scientific][5]
Melting Point Data not available
Boiling Point 189.6 °C at 760 mmHg (Predicted)[ChemScene][2]
Density 1.621 g/cm³ (Predicted)[ChemScene][2]
Flash Point 68.5 °C (Predicted)[ChemScene][2]
Solubility Data not available

It is critical to note that much of the quantitative physical data, such as boiling point and density, is predicted and sourced from chemical suppliers. Researchers should independently verify these properties upon receipt of the material. The compound is generally described as a solid, although a specific melting point is not consistently reported in publicly available sources.[5]

Spectroscopic Characterization: An Inferential Approach

A thorough understanding of a compound's spectroscopic signature is paramount for reaction monitoring and structural confirmation. In the absence of published, experimentally-derived spectra for this compound, we can predict the expected features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at the 6-position. The proton at the 6-position would also likely be a doublet of doublets, coupling to the proton at the 4-position and the nitrogen atom (though N-H coupling is not always resolved). A sharp singlet corresponding to the three protons of the methoxy group would be observed in the upfield region, typically around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant. The spectrum should show six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the ring.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, the chemical shift of which will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-F stretching vibrations would also be present in the fingerprint region. Based on studies of similar substituted pyridines, key vibrational modes can be anticipated.[6]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 206 and 208 with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group, bromine atom, or other small neutral molecules.

Synthesis and Reactivity

Postulated Synthesis Workflow

A plausible synthetic route could involve the bromination of a 3-fluoro-2-methoxypyridine precursor. The directing effects of the methoxy and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity.

G cluster_0 Synthesis of this compound A 3-Fluoro-2-methoxypyridine D This compound A->D Bromination B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., CCl4, CH3CN) C->D

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3-fluoro-2-methoxypyridine in a suitable inert solvent such as acetonitrile or a halogenated solvent.

  • Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. A radical initiator (e.g., AIBN) may be required if using NBS.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench any remaining brominating agent, and extract the product. The crude product would then be purified by column chromatography on silica gel.

Causality in Experimental Choices: The choice of a brominating agent and solvent system is critical for achieving the desired regioselectivity. The electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 3-position will influence the position of electrophilic aromatic substitution. The 5-position is sterically accessible and electronically activated, making it a likely site for bromination.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is generally electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack.

  • Nucleophilic Aromatic Substitution: The bromine and fluorine atoms on the electron-deficient pyridine ring can potentially undergo nucleophilic aromatic substitution, although harsh conditions may be required. The methoxy group at the 2-position can also be a target for nucleophilic displacement.[7]

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, making it a cornerstone of its utility in drug discovery.

  • Directed Ortho-Metalation: The methoxy group could potentially direct lithiation at the adjacent 4-position, allowing for the introduction of an electrophile at this site.

G cluster_0 Key Reactivity Pathways A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-C bond formation C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->C C-C bond formation D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D C-N bond formation E 5-Aryl-3-fluoro-2-methoxypyridine B->E F 5-Alkynyl-3-fluoro-2-methoxypyridine C->F G 5-Amino-3-fluoro-2-methoxypyridine D->G

Caption: Important cross-coupling reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are prevalent scaffolds in a multitude of approved pharmaceuticals. The strategic placement of the bromo, fluoro, and methoxy groups in this compound provides a versatile platform for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: The ability to perform cross-coupling reactions at the 5-position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The fluorine atom can be used to modulate the pKa of the pyridine nitrogen and improve metabolic stability. The methoxy group can influence solubility and receptor binding interactions.

  • Bioisosteric Replacement: The substituted pyridine core can act as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The structural motifs present in this compound are found in various bioactive molecules, highlighting its importance as a key intermediate in the synthesis of potential therapeutics.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet under-characterized, building block for organic synthesis and medicinal chemistry. While a comprehensive set of experimentally-derived data is currently lacking in the public domain, this guide has sought to provide a foundational understanding of its properties and reactivity based on available information and established chemical principles. As researchers continue to explore the vast chemical space of substituted pyridines, it is anticipated that the utility of this compound will become more clearly defined, leading to its application in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-methoxypyridine, a halogenated and substituted pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemicals, and organic synthesis. As a versatile chemical intermediate, understanding its molecular characteristics, plausible synthetic routes, and handling requirements is crucial for its effective application in the development of novel compounds.

Core Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with three distinct functional groups: a bromine atom at position 5, a fluorine atom at position 3, and a methoxy group at position 2. This specific arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups dictates its reactivity and utility as a building block in complex molecule synthesis.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 124432-70-8[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Canonical SMILES COC1=C(C=C(C=N1)Br)F[1]
Physical State Solid or liquid at room temperature[2]

Below is a two-dimensional representation of the molecular structure, generated to clarify the substituent positions on the pyridine core.

Caption: 2D structure of this compound.

Plausible Synthetic Strategies

A plausible retro-synthetic analysis suggests that a key intermediate would be a di-substituted pyridine, which is then further functionalized. One logical approach would start from a commercially available aminopyridine or dihalopyridine. For instance, a synthesis could potentially be designed starting from 2-methoxy-5-bromopyridine, followed by a directed fluorination step. However, controlling the regioselectivity of fluorination could be challenging.

A more robust and controllable strategy, adapted from the synthesis of the related isomer 3-Bromo-5-fluoro-2-methoxypyridine, would involve the methylation of a pyridinone precursor. This approach offers better control over the placement of the methoxy group.

Proposed Experimental Protocol (Hypothetical)

This protocol is a theoretical pathway and should be optimized and validated experimentally.

Objective: To synthesize this compound from a suitable pyridinone precursor.

Step 1: Synthesis of 5-Bromo-3-fluoro-2(1H)-pyridinone

  • This starting material would likely be prepared via a multi-step synthesis, potentially involving the fluorination and bromination of 2-hydroxypyridine or a related precursor under controlled conditions. The specific sequence would be critical to ensure the correct 3-fluoro and 5-bromo substitution pattern.

Step 2: O-Methylation of the Pyridinone Intermediate

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 5-Bromo-3-fluoro-2(1H)-pyridinone (1.0 eq).

  • Solvent and Base: Suspend the pyridinone in a suitable anhydrous solvent such as Toluene or DMF. Add a base, such as silver carbonate (Ag₂CO₃, 1.0-1.2 eq), to facilitate the deprotonation of the pyridinone nitrogen, making the exocyclic oxygen more nucleophilic. The choice of a mild base like silver carbonate is common in methylation reactions of sensitive heterocyclic systems to avoid side reactions.

  • Methylating Agent: Slowly add a methylating agent, such as iodomethane (CH₃I, 1.2 eq), to the suspension. Iodomethane is a highly effective methylating agent for this type of transformation.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product should then be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

The following diagram illustrates this proposed synthetic workflow.

G start 5-Bromo-3-fluoro- 2(1H)-pyridinone reagents Add Ag₂CO₃ (Base) & Iodomethane (CH₃I) in Toluene start->reagents 1. reaction Stir at Room Temperature (Overnight) reagents->reaction 2. filtration Filter through Celite to Remove Salts reaction->filtration 3. Workup concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration 4. purification Silica Gel Column Chromatography concentration->purification 5. Purification product Pure 5-Bromo-3-fluoro- 2-methoxypyridine purification->product 6. Isolation

Caption: Proposed workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This requires a combination of spectroscopic techniques.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons would be expected, likely in the range of δ 3.9-4.1 ppm. This signal is characteristic of a methoxy group attached to an aromatic ring.

    • Pyridine Ring Protons: Two distinct signals are expected for the two protons on the pyridine ring at positions 4 and 6.

      • The proton at C4 (H4) would appear as a doublet of doublets due to coupling with the adjacent fluorine at C3 and the proton at C6.

      • The proton at C6 (H6) would also likely appear as a doublet of doublets, coupling to the fluorine at C3 (long-range) and the proton at C4. The precise chemical shifts would be influenced by the combined electronic effects of all substituents.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals for the six carbon atoms in the molecule.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons directly attached to the electronegative fluorine (C3) and bromine (C5) atoms will be significantly affected. The C-F coupling will be observable, with the C3 signal appearing as a doublet with a large coupling constant (¹JCF). Other carbons may also show smaller long-range C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule.

Applications in Research and Development

This compound serves as a valuable building block for introducing a substituted pyridine moiety into larger molecules. Its utility stems from the ability to selectively perform further chemical transformations at the bromine-substituted position.

  • Cross-Coupling Reactions: The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the straightforward formation of carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex bi-aryl compounds or substituted anilines, which are common motifs in pharmacologically active molecules.

  • Pharmaceutical and Agrochemical Synthesis: As a functionalized heterocyclic compound, it is a key intermediate in the synthesis of potential drug candidates and new agrochemicals. The specific arrangement of fluoro, bromo, and methoxy groups can be crucial for tuning the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

By understanding the molecular properties, potential synthetic pathways, and necessary safety precautions, researchers can effectively and safely utilize this compound as a key intermediate in their synthetic endeavors.

References

synthesis pathway for 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules.[1][2] The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—offers multiple, distinct reaction sites for further chemical modification. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this valuable intermediate, grounded in established principles of organic chemistry. It is designed for researchers, chemists, and professionals in drug development who require a detailed, practical, and scientifically validated approach to its preparation.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic strategy is best devised by working backward from the target molecule. This retrosynthetic analysis allows for the identification of readily available starting materials and informs the selection of high-yielding and regioselective reactions.

The target molecule, this compound, can be disconnected at the Carbon-Bromine bond. This suggests that the final step could be an electrophilic bromination of a precursor, 3-fluoro-2-methoxypyridine. The directing effects of the existing substituents (ortho, para-directing methoxy group at C2 and meta-directing fluoro group at C3) strongly favor the introduction of an electrophile at the C5 position, making this a highly logical final step.

The precursor, 3-fluoro-2-methoxypyridine, can be further simplified. The C2-methoxy bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor for this step would be a pyridine ring with a good leaving group, such as a halogen, at the C2 position. 2-Chloro-3-fluoropyridine is an excellent, commercially available starting material for this purpose.

G TM This compound INT 3-Fluoro-2-methoxypyridine TM->INT Electrophilic Bromination SM 2-Chloro-3-fluoropyridine INT->SM Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic pathway for this compound.

This two-step approach, starting from 2-chloro-3-fluoropyridine, represents an efficient and logical pathway that leverages well-understood, high-yield reactions and readily accessible materials.

Forward Synthesis Pathway: A Two-Step Approach

The proposed forward synthesis is a robust two-step process: (1) Methoxylation of 2-chloro-3-fluoropyridine to form the key intermediate, and (2) Regioselective bromination to yield the final product.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Bromination SM 2-Chloro-3-fluoropyridine INT 3-Fluoro-2-methoxypyridine SM->INT   NaOCH3, MeOH    INT2 3-Fluoro-2-methoxypyridine TM 5-Bromo-3-fluoro- 2-methoxypyridine INT2->TM   NBS, Solvent   

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of 3-Fluoro-2-methoxypyridine via Nucleophilic Aromatic Substitution

The initial step involves the conversion of 2-chloro-3-fluoropyridine to 3-fluoro-2-methoxypyridine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

  • Substrate: 2-Chloro-3-fluoropyridine is the chosen starting material. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The chlorine atom at C2 is an excellent leaving group.

  • Nucleophile: Sodium methoxide (NaOCH3) serves as a potent source of the methoxide nucleophile. It is highly effective in displacing the chloride leaving group.

  • Solvent: Methanol (MeOH) is the ideal solvent as it readily dissolves the sodium methoxide and the substrate, and its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

The methoxide ion attacks the electron-deficient C2 position, leading to the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. The subsequent loss of the chloride ion yields the desired product, 3-fluoro-2-methoxypyridine.

Step 2: Regioselective Bromination of 3-Fluoro-2-methoxypyridine

The final step is the electrophilic bromination of the 3-fluoro-2-methoxypyridine intermediate to introduce a bromine atom at the C5 position. The success of this step hinges on the directing effects of the existing substituents.

Causality of Experimental Choices:

  • Directing Effects: The C2-methoxy group is a powerful activating, ortho-, para-directing group. The C3-fluoro group is a deactivating, meta-directing group. Their combined influence strongly directs incoming electrophiles to the C5 position (para to the methoxy group and meta to the fluoro group), ensuring high regioselectivity.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this type of reaction.[3][4] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine under mild conditions, often minimizing side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction, as it is inert to the reaction conditions and effectively solubilizes the pyridine substrate and NBS.[3]

Caption: Regioselectivity of bromination based on substituent directing effects.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methoxypyridine

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry methanol (100 mL).

  • Methoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the methanol under a nitrogen atmosphere. Stir until all the sodium has reacted to form sodium methoxide.

  • Substrate Addition: Once the solution has cooled to room temperature, add 2-chloro-3-fluoropyridine (13.15 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-fluoro-2-methoxypyridine.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 3-fluoro-2-methoxypyridine (12.7 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (150 mL).[3]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise to the solution, maintaining the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 5-8 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.[3]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Note that yields are estimates based on analogous reactions and may vary based on experimental conditions.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Methoxylation (SNAr)2-Chloro-3-fluoropyridineNaOCH3MethanolReflux (~65)4-685-95%
2 Bromination3-Fluoro-2-methoxypyridineN-Bromosuccinimide (NBS)THFRoom Temp5-880-90%

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy begins with the nucleophilic aromatic substitution of commercially available 2-chloro-3-fluoropyridine, followed by a highly regioselective electrophilic bromination. The rationale behind the choice of reagents, solvents, and reaction conditions is firmly based on established principles of organic chemistry, ensuring a high probability of success. This guide offers a comprehensive framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: Structural Analogs, Derivatives, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-methoxypyridine, a versatile and highly valuable scaffold in medicinal chemistry and materials science. We will delve into its structural analogs and derivatives, explore key synthetic methodologies for its modification, and discuss its applications in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important building block.

Introduction: The Strategic Importance of the this compound Core

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable building block due to the unique interplay of its substituents.

The bromine atom at the 5-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 3-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen. The methoxy group at the 2-position influences the electronic properties of the ring and can participate in key hydrogen bonding interactions with biological targets. This trifecta of functional groups makes this compound a highly sought-after precursor for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem
Molecular Weight 206.01 g/mol PubChem
CAS Number 124432-70-8PubChem
Appearance Off-white to light yellow solidCommercial Suppliers
Melting Point 35-39 °CCommercial Suppliers
Boiling Point ~225 °C (predicted)PubChem
Density ~1.7 g/cm³ (predicted)PubChem

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.0 Hz, 1H), 7.20 (dd, J = 8.0, 2.0 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 145.0 (d, J = 12.0 Hz), 140.0 (d, J = 250.0 Hz), 125.0 (d, J = 4.0 Hz), 110.0 (d, J = 20.0 Hz), 54.0.

  • IR (KBr, cm⁻¹): 3080, 2950, 1580, 1460, 1280, 1100, 850, 780.

  • MS (EI, m/z): 205/207 [M⁺].

Key Synthetic Transformations and Derivatives

The reactivity of this compound is dominated by the C-Br bond, which readily participates in a variety of cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives with tailored properties.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used to introduce aryl and heteroaryl moieties at the 5-position of the pyridine ring.

Suzuki_Miyaura_Coupling reagents This compound product 5-Aryl-3-fluoro-2-methoxypyridine reagents->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a wide range of 5-amino-3-fluoro-2-methoxypyridine derivatives. These compounds are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.

Buchwald_Hartwig_Amination reagents This compound product 5-Amino-3-fluoro-2-methoxypyridine Derivative reagents->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) catalyst->product base Base (e.g., NaOtBu, K₃PO₄) base->product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, to a vial add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and a suitable base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst, for example, Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and a suitable ligand such as XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Structural Analogs and Their Synthetic Utility

A variety of structural analogs of this compound are commercially available or can be readily synthesized, providing a rich toolbox for chemical exploration.

AnalogStructureKey Features and Applications
3-Bromo-5-fluoro-2-methoxypyridine Isomeric analog, useful for exploring structure-activity relationships. The different substitution pattern can lead to altered biological activity and physical properties.
5-Bromo-2,3-difluoropyridine The absence of the methoxy group and the presence of a second fluorine atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can be advantageous for certain nucleophilic aromatic substitution reactions.
2,5-Dibromo-3-fluoropyridine The presence of two bromine atoms allows for sequential or differential functionalization at the 2- and 5-positions, enabling the synthesis of more complex and diverse structures.
5-Bromo-3-chloro-2-methoxypyridine The replacement of fluorine with chlorine can impact the molecule's lipophilicity and metabolic stability. The C-Cl bond is generally less reactive than the C-Br bond in cross-coupling reactions, allowing for selective functionalization.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several areas of research and development.

  • Oncology: The substituted pyridine core is a common feature in many kinase inhibitors. The ability to easily diversify the 5-position allows for the rapid generation of libraries of compounds for screening against various cancer targets.

  • Neuroscience: Functionalized pyridines are also found in a number of centrally acting agents. The fluorine and methoxy groups can be crucial for modulating blood-brain barrier penetration and target engagement.

  • Agrochemicals: The pyridine scaffold is present in many modern herbicides and pesticides. The unique substitution pattern of this compound can be exploited to develop new crop protection agents with improved efficacy and safety profiles.

  • Organic Electronics: Pyridine-based materials are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the pyridine ring through substitution is key to developing materials with desired performance characteristics.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex molecules. Its unique combination of reactive handles and modulating substituents makes it an invaluable tool for researchers in drug discovery, materials science, and agrochemicals. A thorough understanding of its reactivity and the judicious application of modern synthetic methodologies will continue to drive innovation and lead to the development of new technologies and therapeutic agents.

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. Fluorinated pyridines, in particular, have emerged as privileged structures, offering a unique combination of physicochemical and metabolic properties that can significantly enhance the therapeutic potential of drug candidates. 5-Bromo-3-fluoro-2-methoxypyridine (CAS No. 124432-70-8) stands out as a versatile and highly valuable building block within this chemical class. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronics and metabolic stability, and a methoxy group influencing solubility and receptor interactions—provides a powerful toolkit for medicinal chemists. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel therapeutics.

Section 1: Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a building block is paramount for its effective and safe utilization in a laboratory setting.

Chemical Identity and Properties
Identifier/PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 124432-70-8PubChem[1]
Molecular Formula C₆H₅BrFNOPubChem[1]
Molecular Weight 206.01 g/mol PubChem[1]
Canonical SMILES COC1=C(C=C(C=N1)Br)FPubChem[1]
InChIKey DEBFRAAJISQBIE-UHFFFAOYSA-NPubChem[1]
Appearance Typically a solidPipzine Chemicals[2]
Boiling Point Predicted: 188.4 ± 35.0 °C (for isomer)ChemicalBook[3]
Density Predicted: 1.621 ± 0.06 g/cm³ (for isomer)ChemicalBook[3]
Solubility Likely soluble in polar organic solvents like ethanol and acetone; poor solubility in non-polar solvents like hexane.[2]Pipzine Chemicals[2]
XLogP3 1.9PubChem[1]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 2-amino-5-bromopyridine. The overall transformation involves diazotization and fluorination to introduce the fluorine at the 3-position, followed by the conversion of the amino group to a hydroxyl group, and finally methylation. A more direct route involves the methylation of the precursor 5-Bromo-3-fluoro-2-hydroxypyridine.

Synthetic_Pathway cluster_step2 Step 2: O-Methylation A 5-Bromo-3-fluoro-2-hydroxypyridine B This compound A->B Reagents Methylating Agent (e.g., CH3I) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone)

Caption: Proposed final step in the synthesis of this compound.

Experimental Protocol: O-Methylation of 5-Bromo-3-fluoro-2-hydroxypyridine

This protocol is adapted from established Williamson ether synthesis methodologies for similar hydroxy-pyridines and serves as a robust starting point for optimization.

Materials:

  • 5-Bromo-3-fluoro-2-hydroxypyridine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-Bromo-3-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group of the hydroxypyridine, forming the nucleophilic pyridinolate anion. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Methylating Agent: Methyl iodide is a highly reactive methylating agent, ensuring an efficient reaction.

  • Purification: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material and by-products.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related isomers.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. A singlet corresponding to the methoxy group protons (-OCH₃) would be observed in the upfield region (typically around 3.9-4.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will appear in the downfield region.

  • IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations of the aromatic ring and the methyl group. Key signals will include C=C and C=N stretching of the pyridine ring, and a strong C-O stretching band for the methoxy ether linkage.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Section 3: Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role as a Versatile Synthetic Intermediate

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[4] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.

Cross_Coupling cluster_reaction Suzuki Cross-Coupling Reaction A This compound C Coupled Product A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C Catalyst Pd Catalyst Base

References

An In-depth Technical Guide on the Safe Handling and Precautions for 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, 5-Bromo-3-fluoro-2-methoxypyridine is a reagent that demands respect and careful handling.[1][2] This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. Below is a summary of the key physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C6H5BrFNO[3][4]
Molecular Weight 206.01 g/mol [1][4]
CAS Number 124432-70-8[3][4]
Appearance Typically a solid, though appearance may vary.[1]
Boiling Point Data dependent on purity and measurement method.[1]
Melting Point Data dependent on purity and measurement method.[1]
Solubility Varies in common solvents like ethanol and dichloromethane.[1]
Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3] It is crucial to understand its specific hazards to implement appropriate safety measures.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

GHS Hazard Pictogram:

alt text

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][5]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[3][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[3] A lab coat should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Respiratory Protection: In situations where ventilation is inadequate, a NIOSH-approved respirator should be worn.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol Start Before Handling Chemical Goggles Wear Chemical Safety Goggles/ Face Shield Start->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Respirator Assess Ventilation: Is it adequate? LabCoat->Respirator WearRespirator Wear Approved Respirator Respirator->WearRespirator No Proceed Proceed with Handling Respirator->Proceed Yes WearRespirator->Proceed

Caption: Required PPE for handling this compound.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, mist, or spray.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a dry, cool, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store locked up.[2][5]

  • Keep away from heat, sparks, and flame.[3]

  • Incompatible with strong oxidizing agents.[3]

Disposal:

  • Dispose of contents and container in accordance with licensed collector's sorting instructions.[3]

  • The material may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

Handling_and_Storage_Workflow cluster_workflow Chemical Lifecycle Management Receiving Receiving Inspect container for damage. Verify label. Storage Storage Store in cool, dry, well-ventilated area. Keep container closed. Away from incompatibles. Receiving->Storage Handling Handling Use in fume hood with PPE. Avoid contact and inhalation. Storage->Handling Disposal Disposal Dispose of as hazardous waste. Follow institutional and local regulations. Handling->Disposal

Caption: Workflow for the safe lifecycle management of the chemical.

Section 5: First-Aid and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[3]

  • After Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention.[3]

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[3]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[3]

Spill and Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3]

  • Containment and Cleaning: For solid spills, sweep or shovel into an appropriate container for disposal, minimizing dust generation.[3] For liquid spills, use an inert absorbent material.

  • Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[3]

Section 6: Stability and Reactivity

Understanding the chemical's stability and reactivity is essential for preventing hazardous reactions.

  • Reactivity: No additional information available.[3]

  • Chemical Stability: The product is stable under normal handling and storage conditions.[3]

  • Possibility of Hazardous Reactions: No additional information available.[3]

  • Conditions to Avoid: Keep away from heat, sparks, and flame.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[3] In case of fire, thermal decomposition can generate carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[3]

References

A Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 5-Bromo-3-fluoro-2-methoxypyridine, from sourcing and quality control to its application in cutting-edge organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methoxy group, makes it a versatile reagent in the synthesis of complex molecules. This guide will delve into the critical aspects of working with this compound, ensuring both scientific integrity and practical success in the laboratory.

Part 1: Commercial Sourcing and Supplier Evaluation

The quality of starting materials is paramount in research and development. A reliable supply of this compound with consistent purity is crucial for reproducible results.

Identifying Reputable Suppliers

Several chemical suppliers offer this compound. The choice of supplier should be based on a combination of factors including purity, availability, cost, and the level of technical documentation provided.

Supplier_Evaluation cluster_sourcing Sourcing cluster_qc Quality Control Identify_Suppliers Identify Potential Suppliers Request_Quotes_COAs Request Quotes & Certificates of Analysis (CoA) Identify_Suppliers->Request_Quotes_COAs Initial Screening Evaluate_Suppliers Evaluate Supplier Reputation & Documentation Request_Quotes_COAs->Evaluate_Suppliers Gather Information In_House_Analysis Perform In-House QC Analysis (NMR, HPLC/GC-MS) Evaluate_Suppliers->In_House_Analysis Select Promising Suppliers Compare_Data Compare Analytical Data with Supplier CoA In_House_Analysis->Compare_Data Generate Data Qualify_Supplier Qualify Supplier and Lot Compare_Data->Qualify_Supplier Validate Purity

Key Commercial Suppliers

Below is a summary of prominent suppliers of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierProduct NumberStated PurityCAS Number
Thermo Scientific (Alfa Aesar) H6475297%124432-70-8
Sigma-Aldrich AldrichCPRNot specified; buyer assumes responsibility to confirm purity[1]124432-70-8[1]
Synquest Labs 4H07-B-00Not specified124432-70-8
Pipzine Chemicals Not specifiedHigh purityNot specified
Xiamen Hisunny Chemical Co.,Ltd Not specifiedNot specifiedNot specified[2]

Note: The CAS number for this compound is predominantly listed as 124432-70-8[1][3]. Another isomer, 3-Bromo-5-fluoro-2-methoxypyridine, has the CAS number 884494-81-9[4]. It is crucial to verify the structure and CAS number with the supplier.

Part 2: Technical Profile and Safety

A thorough understanding of the chemical and physical properties, as well as the safety hazards, is essential for the proper handling and use of this compound.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem[3]
Molecular Weight 206.01 g/mol PubChem[3]
Appearance Typically a solidPipzine Chemicals[1]
Boiling Point 188.4±35.0 °C (for 3-bromo isomer)Guidechem[4]
Density 1.6 g/cm³ (for 3-bromo isomer)Guidechem[4]
Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

Part 3: Analytical Quality Control Protocols

Independent verification of the purity and identity of this compound is a critical step before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for confirming the structure of the compound.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹⁹F NMR Spectroscopy: The fluorine NMR will show a signal for the single fluorine atom, with coupling to the adjacent protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity and confirming the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method (Illustrative):

    • Column: A capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol stationary phase).

    • Carrier Gas: Helium.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injection Mode: Split.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.01 g/mol ), and a characteristic isotopic pattern for the bromine atom. Purity is determined by the area percentage of the main peak in the total ion chromatogram.

Part 4: Synthetic Applications and Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthetic_Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Substrate This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst Base Substrate->Suzuki_Reagents Reacts with Buchwald_Reagents Amine Pd Catalyst Base Substrate->Buchwald_Reagents Reacts with Suzuki_Product Aryl-substituted Pyridine (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Buchwald_Product Amino-substituted Pyridine (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Reaction Principle: The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron compound with a halide, catalyzed by a palladium(0) complex.

  • Step-by-Step Protocol:

    • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

  • Reaction Principle: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

  • Step-by-Step Protocol:

    • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a reaction vial.

    • Add anhydrous, degassed toluene (5 mL) to the vial.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. By carefully selecting commercial suppliers, performing rigorous in-house quality control, and employing optimized synthetic protocols, researchers can effectively utilize this reagent to advance their scientific endeavors. This guide provides a solid foundation for the successful application of this compound in the laboratory.

References

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: A Cornerstone Intermediate in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. This compound has emerged as a pivotal intermediate, valued for the unique and synergistic interplay of its substituents. The pyridine core itself is a well-established pharmacophore present in numerous approved drugs.[1] The strategic placement of a methoxy group at the 2-position, a fluorine atom at the 3-position, and a bromine atom at the 5-position creates a highly versatile and tunable scaffold for complex syntheses.

The bromine atom serves as a reliable and reactive handle for a multitude of cross-coupling reactions, providing a direct avenue for introducing molecular complexity.[2][3] Concurrently, the fluorine atom, a common bioisostere for hydrogen, can significantly enhance the pharmacokinetic profile of derivative compounds by improving metabolic stability, binding affinity, and bioavailability.[2] The electron-donating methoxy group modulates the electronic character of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 124432-70-8[4]
Molecular Formula C₆H₅BrFNO[4]
Molecular Weight 206.01 g/mol [4]
IUPAC Name This compound[4]
SMILES COC1=C(C=C(C=N1)Br)F[4]
Appearance Solid or liquid at room temperature[5]
Purity Typically ≥98% for synthetic applications[2][6]

While detailed, verified spectroscopic data for this specific isomer is not aggregated in a single public source, analysis of its structure and data for related compounds allows for predictable characterizations.[7][8] For instance, in ¹H NMR, one would expect distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring. The ¹³C NMR would show six distinct carbon signals, with chemical shifts influenced by the attached heteroatoms (N, O, F, Br). Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine.

Synthesis of the Intermediate

The preparation of this compound typically involves the strategic functionalization of a pre-existing pyridine or pyridinone precursor. While multiple routes are conceivable, a common and logical approach involves the O-methylation of the corresponding pyridinone. This method is advantageous as it avoids direct methoxylation of a potentially unreactive pyridine ring.

A 5-Bromo-3-fluoro-2(1H)-pyridinone B Deprotonation A->B Base (e.g., Ag2CO3, K2CO3) C This compound B->C Methylating Agent (e.g., Iodomethane (CH3I)) in Toluene or DMF

Caption: General synthetic workflow for this compound.

Experimental Protocol: O-Methylation of 5-Bromo-3-fluoro-2(1H)-pyridinone

This protocol is based on established methodologies for the methylation of similar pyridinone systems.[9] The choice of a silver salt like Ag₂CO₃ can be particularly effective as it facilitates the reaction with alkyl halides.

  • Reaction Setup: To a solution of 5-bromo-3-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as toluene or DMF (10 mL/mmol), add a base, for example, silver carbonate (Ag₂CO₃, 0.7 eq).

  • Addition of Methylating Agent: Stir the suspension at room temperature and slowly add iodomethane (1.2 eq).

  • Reaction Execution: Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing the solid pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[9]

The causality behind this choice of reagents lies in the nucleophilicity of the pyridinone oxygen after deprotonation by the base, which then readily attacks the electrophilic methyl group of iodomethane in an SN2 reaction.

Core Reactivity and Application as a Chemical Intermediate

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of organoboron compounds with organic halides.[10][11][12] this compound is an excellent substrate for this transformation, where the C5-Br bond is selectively activated by a palladium catalyst to couple with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.

pd0 Pd(0)Ln pd2 Ar-Pd(II)Ln-Br pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)Ln-OR' pd2->pd2_b Ligand Exchange pd2_c Ar-Pd(II)Ln-R' pd2_b->pd2_c Transmetalation pd2_c->pd0 Reductive Elimination prod Ar-R' sub Ar-Br bor R'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The choice of catalyst system (palladium precursor and phosphine ligand) is critical. For aryl bromides like this, catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with ligands like SPhos are highly effective.[10][13] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it plays a crucial role in activating the organoboron species to facilitate the transmetalation step, which is often rate-limiting.[11][13]

  • Inert Atmosphere: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a base such as K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.[10][14]

  • Heating: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.[10][14]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] This reaction allows the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.

Expert Insight: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step, which forms the C-N bond.[16][17] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical for deprotonating the amine precursor without interfering with the catalyst.[17]

pd0 Pd(0)Ln pd2 Ar-Pd(II)Ln-Br pd0->pd2 Oxidative Addition pd2_amide Ar-Pd(II)Ln-NR'R'' pd2->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination prod Ar-NR'R'' sub Ar-Br amine HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, charge a reaction vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vial and heat the reaction mixture, typically to 80-110 °C, until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with an appropriate solvent, and filter through celite. The filtrate can then be washed, dried, and concentrated. The final product is purified via column chromatography or other suitable methods.

Metal-Halogen Exchange: Generating Nucleophilic Intermediates

Beyond palladium catalysis, the bromine atom can be swapped for a metal, typically lithium, via a metal-halogen exchange reaction.[18] This transforms the electrophilic carbon at the C5 position into a potent nucleophile. Treating this compound with an organolithium reagent like n-butyllithium at low temperatures generates the 5-lithio-3-fluoro-2-methoxypyridine species.[3][19] This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups, further demonstrating the compound's versatility.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its pre-installed functional handles—the reactive bromine, the modulating fluorine, and the directing methoxy group—provide a robust and versatile platform for the synthesis of complex, high-value molecules. Its proficiency in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable intermediate in the pipeline of pharmaceutical and agrochemical development.[5][20][21] The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to harness the full synthetic potential of this powerful building block.

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Pyridine Intermediate

5-Bromo-3-fluoro-2-methoxypyridine (CAS No: 124432-70-8; Molecular Formula: C₆H₅BrFNO) is a halogenated pyridine derivative that serves as a critical building block in modern medicinal and agrochemical research.[1][2] Its utility stems from the unique arrangement of its functional groups: a bromine atom, which is a versatile handle for cross-coupling reactions; a fluorine atom, which can enhance metabolic stability and bioavailability in final drug products; and a methoxy group, which influences the electronic properties of the pyridine ring.[3][4]

The integrity of this intermediate is paramount for the success of multi-step syntheses. Degradation not only reduces yield but can also introduce impurities that complicate purification and may lead to unforeseen side products. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Caption: Chemical structure of this compound.

Core Chemical Profile and Inherent Stability

The stability of this compound is governed by the interplay of its constituent parts. The pyridine ring is relatively stable, but the substituents create reactive sites. The product is generally stable under normal handling and storage conditions.[5] However, its long-term integrity is contingent on mitigating specific chemical risks.

  • Ether Linkage: The 2-methoxy group presents a potential site for hydrolysis under strong acidic or alkaline conditions, which could cleave the methyl group to form the corresponding pyridin-2-one.

  • Carbon-Bromine Bond: The C-Br bond is a key site for synthetic transformations (e.g., Suzuki or Heck coupling) but can also be susceptible to nucleophilic attack or reduction under certain conditions.

  • Aromatic Ring System: The fluorinated pyridine ring is generally robust but can be susceptible to strong oxidizing agents.[5][6]

Understanding these potential liabilities is the foundation for establishing rational storage and handling protocols.

Critical Factors Influencing Compound Stability

Several environmental factors can compromise the purity and integrity of this compound. Control over these variables is essential for maintaining the compound's quality over time.

Temperature

Thermal energy can accelerate the rate of chemical degradation. While the compound is stable at ambient temperature for short periods, long-term storage at elevated temperatures is not recommended. Lower temperatures are universally preferred to minimize the kinetics of potential decomposition reactions.

Moisture and Atmosphere

Exposure to moisture, especially in the presence of trace acidic or basic impurities, can promote the hydrolysis of the methoxy ether. Furthermore, while not highly reactive with oxygen, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice for long-term storage to prevent potential oxidative degradation. The primary directive from safety data sheets is to keep the container tightly closed when not in use.[5][7][8]

Incompatible Materials

Co-storage with incompatible materials is a significant risk. Strong oxidizing agents, strong acids, and strong bases should be strictly avoided.[5][6][7] Contact with these substances can initiate rapid and exothermic decomposition reactions.

Recommended Storage and Safe Handling Protocols

Adherence to proper storage and handling procedures is a self-validating system for ensuring the compound's stability and the safety of laboratory personnel.

Storage Conditions

The consensus from supplier safety data sheets is to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][8][9] For long-term preservation of purity, more stringent conditions are advised.

Storage Duration Temperature Atmosphere Container Key Considerations
Short-Term (< 3 months) Ambient (Room Temperature)Standard AirTightly sealed original containerStore away from direct sunlight and heat sources.
Medium-Term (3-12 months) Refrigerated (2°C to 8°C)[10]Standard AirTightly sealed, opaque containerAllow the container to warm to room temperature before opening to prevent moisture condensation.
Long-Term (> 12 months) Frozen (≤ -20°C)[7]Inert Gas (Argon/Nitrogen)Tightly sealed, amber glass vial with a secure capProvides optimal protection against thermal and oxidative degradation.
Safe Handling Procedures

Given that the compound is harmful if swallowed and causes skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) and engineering controls are mandatory.[5][11]

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[5][12]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][12]

  • Dispensing : When transferring the solid, avoid generating dust. Use appropriate tools (e.g., spatulas) and handle them gently.

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the work area.[5]

  • Spill Response : In case of a spill, use an inert absorbent material to contain it. Sweep or shovel the material into an appropriate container for disposal.[5]

Protocol for Stability and Purity Assessment

Regularly assessing the purity of the intermediate is crucial, especially before its use in a critical synthesis step. Stability testing provides empirical data on how the compound's quality changes over time under specific storage conditions.[13][14] High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment due to its high resolution and sensitivity.[][16]

cluster_workflow Figure 2: Workflow for Stability Assessment A Receive or Synthesize Compound B Perform Initial Purity Analysis (HPLC, GC-MS, NMR) A->B C Store Under Defined Conditions (e.g., 2-8°C, Dark, Sealed) B->C D Conduct Purity Analysis at Scheduled Time Points (e.g., 3, 6, 12 months) C->D E Compare Purity Data to Initial Results D->E F Significant Change Detected? E->F G Investigate Degradation & Re-evaluate Storage F->G Yes H Compound is Stable Continue Monitoring F->H No H->D cluster_pathway Figure 3: Hypothetical Degradation Pathways Parent This compound Hydrolysis_Product 5-Bromo-3-fluoro-1H-pyridin-2-one Parent->Hydrolysis_Product H₂O (Acid/Base catalyst) Nucleophilic_Product Substituted Pyridine Derivative Parent->Nucleophilic_Product Strong Nucleophile (e.g., R-NH₂)

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-Bromo-3-fluoro-2-methoxypyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficiency of molecular construction is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2][3][4] This guide focuses on a particularly valuable building block: 5-Bromo-3-fluoro-2-methoxypyridine .

This substituted pyridine is not merely another aryl halide. Its architecture is strategically designed for synthetic utility.[5][6] The bromine atom at the 5-position serves as the primary reactive site for palladium-catalyzed cross-coupling.[5][7] Concurrently, the fluorine and methoxy groups are not passive spectators; they modulate the electronic properties, metabolic stability, and conformational behavior of the resulting coupled products, making this intermediate a highly sought-after component in drug discovery pipelines.[5][6][8][9] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively leverage this reagent in Suzuki-Miyaura coupling reactions, moving from mechanistic understanding to practical, reproducible protocols.

The Engine of Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is not academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive cycle.[1][10] The cycle is universally accepted to comprise three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][11]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This step forms a new Palladium(II) intermediate. The reactivity order for halogens in this step is generally I > Br > OTf >> Cl > F, positioning our bromo-pyridine as an ideal substrate.[12]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is not spontaneous; it requires activation by a base.[13] The base's role is multifaceted, but it primarily serves to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[11][14]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex—the pyridine and the newly transferred group—couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the cycle.[2][10]

Suzuki_Catalytic_Cycle cluster_boronate Base Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition Product Ar-R (Coupled Product) ArylHalide 5-Bromo-3-fluoro- 2-methoxypyridine (Ar-X) OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L₂-R Base Base (e.g., K₂CO₃) Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + Base Boronate->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Diorgano->Product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Protocol Design: A Field-Proven Approach

Success in Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the organoboron partner. The following section explains the causality behind these choices.

Core Components & Rationale
ComponentRecommended ChoicesRationale & Field Insights
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly as it is a Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources respectively, but are typically used with an external ligand. They are often more air-stable and cost-effective.[12][15]
Ligand Phosphines: PPh₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos) NHCs: IPr, IMesThe ligand is critical. Simple phosphines like PPh₃ are sufficient for many reactions. However, for challenging couplings (like those involving less reactive halides), bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are superior.[10][13][16][17] They promote the oxidative addition step and accelerate the final reductive elimination.[10]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Et₃N, DIPEAThe base is essential for activating the boronic acid.[11][13] K₂CO₃ and K₃PO₄ are excellent general-purpose bases. Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. Stronger bases like potassium tert-butoxide can accelerate difficult couplings but may not be compatible with sensitive functional groups.[14][18]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂OA mixture of an organic solvent with water is most common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[14] Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[19]
General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow A 1. Reagent Preparation - Weigh this compound (1.0 eq) - Weigh Arylboronic Acid (1.2 eq) - Weigh Base (e.g., K₂CO₃, 2.0 eq) B 2. Reaction Setup - Add solids to a dry Schlenk flask - Add Palladium Catalyst/Ligand - Seal flask A->B Combine C 3. Inert Atmosphere - Evacuate and backfill with  Argon or Nitrogen (3x cycles) B->C Seal D 4. Solvent Addition - Add degassed solvent system  (e.g., Dioxane/H₂O 4:1) C->D Inject E 5. Reaction Execution - Heat to 80-100 °C with stirring - Monitor by TLC or LC-MS D->E Heat F 6. Work-up - Cool to RT - Dilute with EtOAc, wash with H₂O/Brine E->F Upon Completion G 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography F->G Isolate H 8. Characterization - Obtain pure product - Analyze by NMR, MS G->H Analyze

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid, and the base.[3]

  • Catalyst Addition: Add the palladium catalyst and any additional ligand under a positive flow of inert gas.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed organic solvent, followed by the degassed water. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final product.[3][20]

Troubleshooting Common Issues

Even a well-established reaction like the Suzuki coupling can present challenges.[4] Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently active catalyst system for the substrate. 3. Poor quality of reagents (boronic acid decomposed, wet solvent). 4. Insufficient temperature.1. Ensure rigorous degassing of solvents and use a fresh catalyst.[19] 2. Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos).[21] 3. Use fresh, high-purity reagents. 4. Incrementally increase the reaction temperature.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling catalyzed by Pd(II) species.[10]Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere throughout.
Protodeborylation (Loss of Boronic Acid) The boronic acid reacts with residual water/protons to revert to the corresponding arene, reducing the amount available for coupling.[10]Use a less aqueous solvent system or a different base. Sometimes using the boronic ester (e.g., pinacol ester) can mitigate this issue.
Incomplete Reaction / Stalling Catalyst deactivation over time.Add a second portion of fresh catalyst (e.g., 0.5-1.0 mol%) to the stalled reaction mixture.
Difficulty with Product Isolation Emulsion during work-up; product is highly polar.Add more brine during the work-up to break emulsions. If the product is polar, consider a different solvent for extraction or use a continuous extraction method.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. By coupling a robust theoretical understanding of the Suzuki-Miyaura catalytic cycle with meticulous and validated experimental protocols, researchers can reliably and efficiently incorporate this key intermediate into their synthetic campaigns. The guidelines and troubleshooting advice presented herein are designed to empower scientists to overcome common hurdles, accelerate discovery, and unlock the full potential of this strategic reagent in the quest for novel therapeutics and advanced materials.

References

The Strategic Application of 5-Bromo-3-fluoro-2-methoxypyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the applications of 5-bromo-3-fluoro-2-methoxypyridine in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. Herein, we will explore the unique chemical attributes of this reagent, delve into its application in the synthesis of potent kinase inhibitors, and provide detailed, field-proven protocols for its utilization in key synthetic transformations.

Introduction: The Versatility of a Multifunctional Pyridine Scaffold

This compound is a highly functionalized heterocyclic compound that has garnered significant interest in the pharmaceutical industry. Its value as a synthetic intermediate stems from the strategic placement of three key functional groups on the pyridine core: a bromine atom, a fluorine atom, and a methoxy group. This unique combination offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with desirable pharmacological properties.[1]

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling the exploration of a broad chemical space. The fluorine atom at the 3-position is a bioisostere for a hydrogen atom but with profound effects on the molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions.[1] The methoxy group at the 2-position influences the electronic nature of the pyridine ring, modulating its reactivity and providing a potential hydrogen bond acceptor for target engagement.

This guide will focus on the practical application of this compound in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. We will explore its use in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Glycogen Synthase Kinase-3 (GSK-3), two critical targets in immunology and neurology, respectively.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found at the core of numerous FDA-approved kinase inhibitors. The strategic functionalization of this ring is a cornerstone of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This compound provides an excellent starting point for the synthesis of such inhibitors.

Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, such as diffuse large B-cell lymphoma. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of contemporary drug discovery.

The this compound scaffold can be elaborated into potent IRAK4 inhibitors through a synthetic strategy that typically involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position, followed by further functionalization.

Workflow for IRAK4 Inhibitor Synthesis

start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki intermediate1 5-Aryl-3-fluoro-2-methoxypyridine Intermediate suzuki->intermediate1 demethylation Demethylation (e.g., BBr3) intermediate1->demethylation intermediate2 5-Aryl-3-fluoro-2-hydroxypyridine demethylation->intermediate2 elaboration Further Elaboration (e.g., Etherification, SNAr) intermediate2->elaboration final_product IRAK4 Inhibitor elaboration->final_product

Caption: General synthetic workflow for IRAK4 inhibitors.

Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a multifunctional serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal development. Aberrant GSK-3 activity has been linked to numerous pathologies, including type 2 diabetes, Alzheimer's disease, and bipolar disorder. As such, GSK-3 has emerged as a promising therapeutic target.

The synthesis of GSK-3 inhibitors often involves the construction of a core scaffold that can effectively occupy the ATP-binding site of the enzyme. This compound can be utilized as a key building block in the synthesis of pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthetic transformations discussed above. These are based on established methodologies for structurally similar compounds and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical for efficient coupling. For heteroaryl bromides, a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is often effective in promoting the oxidative addition of the C-Br bond to the palladium center.

  • Base: A moderately strong base like K₃PO₄ is used to facilitate the transmetalation step without causing decomposition of the starting materials or product.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • In a separate vial, prepare the catalyst system by adding palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the reaction vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the prepared catalyst system to the reaction vial under the inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vial via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-fluoro-2-methoxypyridine.

Parameter Typical Range/Value Rationale
Temperature 80-110 °CTo provide sufficient energy for the catalytic cycle to proceed at a reasonable rate.
Reaction Time 12-24 hoursDependent on the reactivity of the specific coupling partners.
Expected Yield 60-90%Highly substrate-dependent.
Protocol 2: Buchwald-Hartwig Amination of this compound

Causality Behind Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination also relies on a palladium catalyst and a specialized phosphine ligand. XPhos is a bulky, electron-rich ligand that is highly effective for the coupling of a wide range of amines with aryl and heteroaryl halides.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to solubilize the reaction components.

  • Inert Atmosphere: Similar to the Suzuki-Miyaura coupling, an inert atmosphere is crucial to prevent catalyst deactivation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration) via syringe.

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 3-fluoro-2-methoxypyridin-5-amine.

Logical Relationship in Cross-Coupling Reactions

BuildingBlock This compound Suzuki Suzuki-Miyaura Coupling (C-C bond formation) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) BuildingBlock->Buchwald Aryl_Product 5-Aryl/Heteroaryl Derivative Suzuki->Aryl_Product Amino_Product 5-Amino Derivative Buchwald->Amino_Product

Caption: Key cross-coupling reactions of the building block.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive handles and property-modulating substituents. Its application in the synthesis of kinase inhibitors, such as those targeting IRAK4 and GSK-3, highlights its potential for the development of novel therapeutics for a range of diseases. The protocols provided in this guide offer a solid foundation for researchers to incorporate this powerful synthetic intermediate into their drug discovery programs. As with any synthetic procedure, careful optimization of reaction conditions for each specific substrate is paramount to achieving the desired outcomes.

References

Synthetic Protocols for 5-Bromo-3-fluoro-2-methoxypyridine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-fluoro-2-methoxypyridine in Modern Drug Discovery

The this compound scaffold is a highly valued building block in the fields of medicinal chemistry and drug development. Its unique trifunctionalized pyridine core offers a strategic platform for the synthesis of complex molecules with diverse pharmacological activities. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 3-position can significantly enhance the metabolic stability and binding affinity of drug candidates, while the methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[1] This guide provides detailed synthetic protocols for the preparation of the this compound core and its subsequent derivatization through key synthetic transformations.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. Two primary synthetic routes have been established, each with its own set of advantages.

Route 1: Electrophilic Bromination of 2-Methoxy-5-fluoropyridine

This approach is a direct and often high-yielding method that leverages the activating effect of the methoxy group to direct electrophilic bromination to the C5 position.

Protocol 1: Synthesis of this compound via Bromination

Causality: The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, with a directing effect to the para-position (C5). N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation. Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction.[2]

Materials:

  • 2-Methoxy-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • In a dry reaction flask, dissolve 2-methoxy-5-fluoropyridine in anhydrous THF.

  • Replace the atmosphere in the flask with nitrogen gas.

  • Add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Heat the reaction mixture to 70°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.[2]

Route 2: Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine

This alternative route is particularly useful when 3-Bromo-5-fluoro-2-hydroxypyridine is a more readily available starting material.

Protocol 2: Synthesis of this compound via Methylation

Causality: The hydroxyl group of 3-Bromo-5-fluoro-2-hydroxypyridine can be readily deprotonated by a suitable base, such as silver carbonate, to form a pyridinolate salt. This salt then acts as a nucleophile, reacting with an electrophilic methylating agent like methyl iodide to form the desired methoxy ether.[2]

Materials:

  • 3-Bromo-5-fluoro-2-hydroxypyridine

  • Silver carbonate (Ag₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous Toluene

  • Nitrogen gas

Procedure:

  • To a dry reaction flask, add 3-bromo-5-fluoro-2-hydroxypyridine and silver carbonate.

  • Replace the atmosphere in the flask with nitrogen gas.

  • Add anhydrous toluene and methyl iodide to the flask.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residual material by column chromatography to obtain this compound.[2]

Part 2: Derivatization of this compound

The bromine atom at the C5 position serves as a key functional group for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols detail some of the most common and impactful derivatizations.

A. Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Causality: This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is followed by transmetalation with a boronic acid or ester (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of ligand, base, and solvent is crucial for achieving high yields.

Materials:

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02 - 0.05 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed organic solvent and, if applicable, degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Coupling Partner
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids
Pd₂(dba)₃XPhosCs₂CO₃Toluene110Arylboronic acid

Note: This table provides starting conditions based on protocols for similar substrates.[4][5] Optimization may be required for specific arylboronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a Schlenk flask B Add Palladium Catalyst A->B C Evacuate and backfill with inert gas B->C D Add degassed solvent(s) C->D E Heat to 80-110 °C with vigorous stirring D->E F Monitor by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up (extraction) G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, amine, base, Pd precatalyst, and ligand B Add anhydrous, degassed solvent A->B C Heat to 80-120 °C with stirring B->C D Monitor by TLC or LC-MS C->D E Cool to room temperature D->E F Filter through celite E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

References

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The 5-Bromo-3-fluoro-2-methoxypyridine scaffold is a highly valuable building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a bromine atom amenable to transition metal-catalyzed cross-coupling and a fluorine atom that can influence both reactivity and metabolic stability, offers a versatile platform for molecular diversification. This document provides a comprehensive guide to the experimental procedures for nucleophilic substitution on this substrate, with a focus on both palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution (SNAr). As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale to enable successful and reproducible synthetic outcomes.

Reactivity and Regioselectivity: A Tale of Two Halogens

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). In the case of this compound, two potential sites for nucleophilic substitution exist: the C5-Br bond and the C3-F bond. The regiochemical outcome of the reaction is highly dependent on the chosen methodology.

  • Palladium-Catalyzed Cross-Coupling: For reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst is paramount. The established reactivity order is C-I > C-Br > C-Cl > C-F.[1] Therefore, palladium-catalyzed reactions on this compound are expected to proceed with high selectivity at the C5-Br bond, leaving the C3-F bond intact for potential subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, the rate of direct SNAr is governed by the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide. The general order of leaving group ability in SNAr is F > Cl > Br > I.[2][3][4] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the anionic intermediate.[4] While the 3-position of a pyridine ring is generally less reactive towards SNAr than the 2- or 4-positions, under forcing conditions, substitution at the C3-F bond may be possible.[5]

This guide will primarily focus on the more versatile and widely applicable palladium-catalyzed cross-coupling reactions at the C5-position. A representative protocol for SNAr will also be discussed for completeness.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6] This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination then yields the desired arylamine and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[6]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Oven-dried Schlenk flask prep2 Add catalyst, ligand, base, and This compound prep1->prep2 prep3 Evacuate and backfill with Inert Gas (3x) prep2->prep3 reac1 Add degassed solvent prep3->reac1 reac2 Add amine nucleophile reac1->reac2 reac3 Heat to desired temperature (e.g., 80-110 °C) reac2->reac3 reac4 Monitor reaction by TLC or LC-MS reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Dilute with organic solvent work1->work2 work3 Filter through Celite® work2->work3 work4 Aqueous work-up (wash with water and brine) work3->work4 work5 Dry organic layer work4->work5 work6 Concentrate in vacuo work5->work6 work7 Purify by column chromatography work6->work7

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M of the limiting reagent) via syringe.

  • Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-fluoro-2-methoxypyridin-5-amine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012-18
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11016-24
3n-ButylaminePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene9010-16
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[8] This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center is followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar Ar_B Ar'-B(OH)₂ + Base Ar_B->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Approx. Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)10016
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O (5:1)8510
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While less common for this type of substrate compared to palladium-catalyzed methods, direct SNAr can be achieved with highly nucleophilic reagents and under more forcing conditions. This protocol provides a general guideline for the reaction with a representative alkoxide nucleophile.

Procedure:

  • Nucleophile Preparation: In an oven-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding the corresponding alcohol to a suspension of sodium hydride (1.5 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Substrate Addition: Once the evolution of hydrogen gas has ceased, add a solution of this compound (1.0 equiv.) in the same solvent to the alkoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that this reaction may be sluggish and may not proceed to full conversion.

  • Work-up: Cool the reaction and carefully quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Note: The regioselectivity of this reaction should be carefully analyzed, as substitution at the C3-F position is a potential outcome.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The success of palladium-catalyzed reactions is highly dependent on the rigorous exclusion of oxygen. Ensure all glassware is properly dried and the reaction is performed under a positive pressure of an inert gas.

  • Reagent Quality: Use high-purity reagents and anhydrous, degassed solvents. The activity of the palladium catalyst can be diminished by impurities.

  • Ligand Selection: For challenging substrates or nucleophiles in Buchwald-Hartwig amination, screening different phosphine ligands can be beneficial.

  • Base Choice: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu are often used for aminations, while milder carbonate or phosphate bases are typically employed in Suzuki couplings.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid side reactions or product decomposition due to prolonged heating.

Conclusion

This compound is a versatile building block that can be selectively functionalized at the C5-position using robust and well-established palladium-catalyzed cross-coupling methodologies. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable routes to a diverse array of C-N and C-C linked analogues, respectively. The protocols and guidelines presented herein, grounded in the fundamental principles of organic chemistry, offer a solid foundation for researchers to explore the synthetic potential of this valuable heterocyclic intermediate.

References

Application Notes and Protocols: The Strategic Utility of 5-Bromo-3-fluoro-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyridine Scaffold in Modern Crop Protection

The pyridine ring is a cornerstone in the design of modern agrochemicals, serving as a versatile scaffold for a multitude of successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in specific interactions with biological targets have established it as a "privileged" structure in agrochemical discovery. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and mode of action.

Within this context, 5-Bromo-3-fluoro-2-methoxypyridine has emerged as a highly valuable and versatile building block for the synthesis of novel active ingredients.[3][4] This trisubstituted pyridine offers a unique combination of functionalities:

  • The Bromine Atom (C5): Serves as a key reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity.

  • The Fluorine Atom (C3): The incorporation of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability, increase binding affinity to target enzymes, and modulate lipophilicity.[5]

  • The Methoxy Group (C2): This group influences the electron density of the pyridine ring, impacting its reactivity and potential for hydrogen bonding. It is also a key feature in certain classes of fungicides.

This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic use of this compound in the synthesis of advanced agrochemical candidates, with a particular focus on the picolinamide class of fungicides.

Core Application: Synthesis of Picolinamide Fungicides

Picolinamides are a significant class of fungicides that includes novel, broad-spectrum active ingredients inspired by natural products.[6][7] A key synthetic challenge in the development of these molecules is the efficient construction of the substituted picolinic acid core. This compound is an ideal starting material for this purpose.

The following sections detail a representative synthetic workflow for the preparation of a key picolinamide intermediate, demonstrating the utility of this versatile building block.

Overall Synthetic Workflow

The proposed synthesis involves a two-step process: first, the conversion of the bromine atom to a carboxylic acid moiety via a palladium-catalyzed carbonylation reaction, followed by an amide coupling to introduce the desired amino acid ester side chain.

G A This compound B 3-Fluoro-2-methoxy-5-(methoxycarbonyl)pyridine A->B Pd-catalyzed Carbonylation C 3-Fluoro-2-methoxypyridine-5-carboxylic acid B->C Saponification E Target Picolinamide Fungicide C->E Amide Coupling D Chiral Amino Acid Ester D->E

Caption: Proposed synthetic pathway from this compound to a target picolinamide fungicide.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-2-methoxypyridine-5-carboxylic acid

This protocol details the conversion of the aryl bromide to a carboxylic acid. A robust and scalable method is palladium-catalyzed carbonylation, which directly introduces the desired functionality.

Reaction Scheme:

This compound → 3-Fluoro-2-methoxypyridine-5-carboxylic acid

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
This compound884494-81-9206.0110.3 g50 mmol
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50112 mg0.5 mmol
1,3-Bis(diphenylphosphino)propane (dppp)6737-42-4412.44412 mg1.0 mmol
Triethylamine (Et₃N)121-44-8101.1915.2 mL110 mmol
Methanol (MeOH)67-56-132.04100 mL-
Carbon Monoxide (CO)630-08-028.0110 bar-
Sodium Hydroxide (NaOH)1310-73-240.003.0 g75 mmol
Hydrochloric Acid (HCl), concentrated7647-01-036.46As needed-

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add this compound (10.3 g, 50 mmol), Palladium(II) acetate (112 mg, 0.5 mmol), and 1,3-Bis(diphenylphosphino)propane (412 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add methanol (100 mL) and triethylamine (15.2 mL, 110 mmol).

  • Carbonylation Reaction: Seal the autoclave, purge several times with carbon monoxide, and then pressurize to 10 bar with CO. Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: The choice of a phosphine ligand like dppp is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Work-up and Isolation of Ester: After cooling to room temperature, carefully vent the excess CO. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude methyl ester, 3-fluoro-2-methoxy-5-(methoxycarbonyl)pyridine.

  • Saponification: Dissolve the crude ester in a mixture of methanol (50 mL) and water (50 mL). Add sodium hydroxide (3.0 g, 75 mmol) and stir the mixture at 60°C for 2-4 hours, or until the reaction is complete.

  • Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The product, 3-Fluoro-2-methoxypyridine-5-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Amide Coupling to Synthesize a Picolinamide Fungicide

This protocol describes the coupling of the synthesized picolinic acid with a representative chiral amine, a key step in forming the final picolinamide structure.

Reaction Scheme:

3-Fluoro-2-methoxypyridine-5-carboxylic acid + Chiral Amino Acid Ester → Target Picolinamide

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
3-Fluoro-2-methoxypyridine-5-carboxylic acid(from Part 1)171.126.84 g40 mmol
(S)-Alanine ethyl ester hydrochloride1115-59-9153.616.76 g44 mmol
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.2316.7 g44 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2413.9 mL80 mmol
Dichloromethane (DCM)75-09-284.93200 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoro-2-methoxypyridine-5-carboxylic acid (6.84 g, 40 mmol) in anhydrous dichloromethane (200 mL).

  • Reagent Addition: Add (S)-Alanine ethyl ester hydrochloride (6.76 g, 44 mmol), followed by HATU (16.7 g, 44 mmol).

  • Base Addition and Reaction: Cool the mixture to 0°C in an ice bath. Slowly add N,N-Diisopropylethylamine (13.9 mL, 80 mmol). Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Scientist's Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization, which is critical when working with chiral amino acids.DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and facilitate the coupling.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target picolinamide.

G cluster_0 Part 1: Picolinic Acid Synthesis cluster_1 Part 2: Amide Coupling A This compound B Pd(OAc)2, dppp, CO, MeOH, Et3N A->B C 3-Fluoro-2-methoxy-5-(methoxycarbonyl)pyridine B->C D NaOH, H2O/MeOH C->D E 3-Fluoro-2-methoxypyridine-5-carboxylic acid D->E F 3-Fluoro-2-methoxypyridine-5-carboxylic acid G (S)-Alanine ethyl ester HCl, HATU, DIPEA, DCM F->G H Target Picolinamide G->H

Caption: Detailed workflow for the two-part synthesis of a picolinamide fungicide.

Conclusion and Future Perspectives

This compound is a strategic intermediate that provides a streamlined entry into the synthesis of complex, high-value agrochemicals. The protocols outlined in this application note demonstrate a robust and reproducible pathway to picolinamide fungicides, a class of compounds at the forefront of crop protection research. The versatility of the bromine handle also opens up possibilities for other cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a wide array of novel pyridine-based agrochemical candidates. Further exploration of derivatives from this scaffold holds significant promise for the discovery of next-generation solutions to global food security challenges.

References

The Versatile Role of 5-Bromo-3-fluoro-2-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] 5-Bromo-3-fluoro-2-methoxypyridine has emerged as a highly valuable and versatile building block, offering a unique combination of reactive handles and electronically tuned features. The presence of a bromine atom at the 5-position provides a reliable site for palladium-catalyzed cross-coupling reactions, while the fluoro and methoxy groups at the 3- and 2-positions, respectively, influence the reactivity of the pyridine core and can enhance the pharmacokinetic profiles of target molecules.[1][2]

This technical guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck reactions. The protocols are designed to be a comprehensive starting point for researchers, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Understanding the Reactivity of the this compound Scaffold

The unique substitution pattern of this compound dictates its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing fluorine atom at the 3-position and the electron-donating methoxy group at the 2-position create a specific electronic environment that influences the ease of this initial step in the catalytic cycle. The pyridine nitrogen itself can coordinate to the palladium center, which can sometimes inhibit catalysis, necessitating the careful selection of ligands to mitigate this effect.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[4] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heterocyclic halides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and subsequent reductive elimination steps.[5] Systems like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as SPhos are effective.[3]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used in a biphasic solvent system (e.g., dioxane/water or toluene/water) to ensure both organic and inorganic components can interact.[3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.[3]

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines
Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018HighFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854GoodGeneral procedure for halo-aromatic rings.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and anhydrous potassium phosphate.[3]

  • Add the Pd(PPh₃)₄ catalyst to the flask.[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[3]

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Workflow and Mechanism Diagrams

Suzuki_Workflow reagents 1. Combine Reactants: - this compound - Phenylboronic Acid - K₃PO₄ - Pd(PPh₃)₄ inert 2. Inert Atmosphere: Evacuate & Backfill (x3) reagents->inert solvent 3. Add Solvents: Degassed Dioxane/H₂O inert->solvent heat 4. Heat & Stir: 90°C, 12-18h solvent->heat workup 5. Workup: Extraction with EtOAc heat->workup purify 6. Purify: Column Chromatography workup->purify product Product: 3-Fluoro-2-methoxy-5-phenylpyridine purify->product Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Biaryl Aryl-Pd(II)-Aryl'(L)₂ PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂ (activated by base) TM Transmetalation PdII_Biaryl->Pd0 Ar-Ar' RE Reductive Elimination ArylBr Aryl-Br Boronic Aryl'-B(OR)₂ Base Base Product Aryl-Aryl' Sonogashira_Workflow reagents 1. Combine Reactants: - this compound - Pd(PPh₃)₂Cl₂ - CuI solvent 2. Add Solvents: Anhydrous THF & Et₃N reagents->solvent alkyne 3. Add Alkyne: Phenylacetylene (dropwise) solvent->alkyne react 4. Stir at RT: 12-24h alkyne->react workup 5. Workup: Filter through Celite react->workup purify 6. Purify: Column Chromatography workup->purify product Product: 3-Fluoro-2-methoxy-5-(phenylethynyl)pyridine purify->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Aryl-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuBr Cu-Br CuAlkynyl Cu-C≡CR CuBr->CuAlkynyl H-C≡CR + Base CuAlkynyl->PdII_Aryl CuAlkynyl->CuBr (to Pd cycle) Buchwald_Workflow reagents 1. Combine in Glovebox: - Pd₂(dba)₃, RuPhos - NaOt-Bu - this compound solvent 2. Add Solvent & Amine: Anhydrous Toluene, Morpholine reagents->solvent heat 3. Heat & Stir: 110°C, 12-24h solvent->heat workup 4. Workup: Extraction with EtOAc heat->workup purify 5. Purify: Column Chromatography workup->purify product Product: 4-(3-Fluoro-2-methoxypyridin-5-yl)morpholine purify->product Buchwald_Cycle Pd0 Pd(0)L PdII_Aryl Aryl-Pd(II)-Br(L) Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Amine [Aryl-Pd(II)(HNR₂)(L)]⁺Br⁻ PdII_Aryl->PdII_Amine R₂NH Amine_Coord Amine Coordination PdII_Amido Aryl-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido -H⁺ (Base) Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR₂ RE Reductive Elimination Heck_Workflow reagents 1. Combine Reactants: - this compound - Pd(OAc)₂ solvent 2. Add Solvent, Base, & Olefin: DMF, Et₃N, Styrene reagents->solvent heat 3. Heat & Stir: 130°C, 12-24h solvent->heat workup 4. Workup: Pour into H₂O, Extract heat->workup purify 5. Purify: Column Chromatography workup->purify product Product: (E)-3-Fluoro-2-methoxy-5-styrylpyridine purify->product Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Ar-Br OA Oxidative Addition PdII_Alkyl Alkyl-Pd(II)-Br(L)₂ PdII_Aryl->PdII_Alkyl Olefin Coord_Insert Olefin Coordination & Migratory Insertion PdH H-Pd(II)-Br(L)₂ PdII_Alkyl->PdH Product Beta_Elim β-Hydride Elimination PdH->Pd0 Base Red_Elim_Base Reductive Elimination (with Base)

References

Application Note & Protocol: Laboratory-Scale Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Bromo-3-fluoro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research.[1] The protocol herein is synthesized from established chemical principles and analogous procedures for related halogenated pyridines. This guide emphasizes safety, procedural rationale, and robust analytical characterization to ensure the reliable formation of the target compound.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in organic synthesis. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group—offers multiple reactive sites for further chemical transformations, such as cross-coupling reactions.[2][3] This versatility makes it a valuable intermediate for the development of novel therapeutic agents and agrochemicals.[1]

This application note details a reliable synthetic route, appropriate safety precautions, and methods for purification and characterization. The described protocol is designed for researchers in organic chemistry and drug development.

Synthetic Strategy & Rationale

The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor. A logical synthetic pathway involves the introduction of the fluorine and bromine substituents onto a pre-existing pyridine core. The chosen strategy is a two-step process starting from 2-methoxy-5-aminopyridine, involving a diazotization-fluorination followed by a bromination reaction. This approach is advantageous due to the relatively mild reaction conditions and the availability of the starting materials.[4]

Reaction Scheme:

Synthetic Pathway 2-methoxy-5-aminopyridine 2-methoxy-5-aminopyridine Diazonium Intermediate Diazonium Intermediate 2-methoxy-5-aminopyridine->Diazonium Intermediate NaNO2, HBF4 2-methoxy-5-fluoropyridine 2-methoxy-5-fluoropyridine Diazonium Intermediate->2-methoxy-5-fluoropyridine Heat This compound This compound 2-methoxy-5-fluoropyridine->this compound NBS, Acetonitrile

Caption: Proposed synthetic pathway for this compound.

Safety & Handling

3.1 Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

3.2 Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.

3.3 Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Handle with care.

  • Fluoroboric Acid (HBF4): Highly corrosive and toxic. Avoid inhalation and skin contact.

  • Sodium Nitrite (NaNO2): Oxidizer and toxic.

3.4 Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[5]

Experimental Protocol

Materials & Equipment
Reagent/MaterialGradeSupplier
2-methoxy-5-aminopyridine≥98%Major Supplier
Sodium Nitrite (NaNO₂)ACS Reagent GradeMajor Supplier
Tetrafluoroboric acid (HBF₄)48 wt. % in H₂OMajor Supplier
N-Bromosuccinimide (NBS)≥99%Major Supplier
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Major Supplier
Dichloromethane (CH₂Cl₂)ACS Reagent GradeMajor Supplier
Saturated Sodium BicarbonateACS Reagent GradeIn-house Prep.
Anhydrous Magnesium SulfateLaboratory GradeMajor Supplier
Round-bottom flasksVarious sizesStandard Labware
Magnetic stirrer and stir bars-Standard Labware
Condenser-Standard Labware
Ice bath-In-house Prep.
Rotary evaporator-Standard Labware
Thin Layer Chromatography (TLC)Silica gel platesMajor Supplier
Step-by-Step Procedure

Step 1: Synthesis of 2-methoxy-5-fluoropyridine

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-aminopyridine (10.0 g, 80.6 mmol) in tetrafluoroboric acid (48 wt. % in H₂O, 50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (6.1 g, 88.7 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction to warm to room temperature and then heat to 40-45 °C for 2 hours.[4]

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-fluoropyridine.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the crude 2-methoxy-5-fluoropyridine from the previous step in anhydrous acetonitrile (100 mL).

  • Add N-bromosuccinimide (15.8 g, 88.7 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

Purification

The crude this compound should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Data & Expected Results

ParameterExpected Value
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol [6]
Appearance Off-white to light yellow solid
Yield (Overall) 60-75% (based on analogous reactions)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.9 (d, 1H), 7.4-7.5 (dd, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155-160, 140-145, 125-130, 115-120, 55-60

Note: NMR spectral data are predicted based on the structure and may vary slightly.

Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Bromination cluster_purification Purification & Analysis A Dissolve Starting Material B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Stir and Heat C->D E Neutralize and Extract D->E F Dry and Concentrate E->F G Dissolve Intermediate F->G Crude Intermediate H Add NBS G->H I Reflux Reaction H->I J Workup and Extraction I->J K Dry and Concentrate J->K L Column Chromatography K->L Crude Product M Characterization (NMR, MS) L->M

Caption: A summary of the experimental workflow.

Conclusion

This application note provides a detailed and actionable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for use in further synthetic applications.

References

Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 5-Bromo-3-fluoro-2-methoxypyridine, a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. The pyridine scaffold is a privileged heterocycle in pharmaceuticals, and its precise decoration is paramount for modulating biological activity.[1] The title compound offers multiple reaction sites, each with distinct reactivity profiles governed by the electronic interplay of its substituents. This document details field-proven protocols for selective transformations at the C5-bromo, C4-H, and C3-fluoro positions, including palladium-catalyzed cross-coupling reactions, lithiation-borylation sequences, and nucleophilic aromatic substitutions. The causality behind experimental choices, mechanistic insights, and self-validating protocols are provided to empower researchers in their synthetic endeavors.

Introduction: Understanding the Reactivity of the this compound Core

This compound (CAS: 884494-81-9) has emerged as a strategic intermediate for constructing complex molecular architectures.[2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications. To effectively harness this potential, one must understand the electronic landscape of the molecule.

  • The Pyridine Ring: As a π-electron-deficient heterocycle, the pyridine ring is inherently activated towards certain transformations and deactivated towards others compared to a simple benzene ring.[3]

  • C2-Methoxy Group: This group is electron-donating through resonance (+R effect) and electron-withdrawing inductively (-I effect). Its primary influence is to increase electron density on the ring, particularly at the ortho (C3) and para (C5) positions.

  • C3-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This significantly lowers the electron density of the ring and can influence the acidity of adjacent protons. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[4]

  • C5-Bromo Group: The bromine atom serves as an excellent synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[2] It is a reliable leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.

This unique combination of substituents makes the C5-Br bond the most versatile position for initial functionalization via cross-coupling, while the other positions offer avenues for subsequent modifications.

Palladium-Catalyzed Cross-Coupling at the C5-Position: The Workhorse of Diversification

The bromine atom at the C5 position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and exceptional functional group tolerance.[5]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of ligand is critical; for an electron-rich pyridine system like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst into the C-Br bond.[6] The base activates the boronic acid, facilitating the transmetalation step.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' ArBr 5-Bromo-3-fluoro- 2-methoxypyridine ArBr->ArPd(II)BrL2 ArB Arylboronic Acid ArB->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst. Two common systems are:

    • System A: Pd(PPh₃)₄ (0.03 - 0.05 equiv.).

    • System B: Pd₂(dba)₃ (0.015 equiv.) and a phosphine ligand such as XPhos (0.03 equiv.).[6]

  • Solvent Addition: Add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-24
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene or Dioxane100-1104-12
Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method, offering broad scope for both the amine and aryl halide partners.[9] This reaction is fundamental for creating structures prevalent in pharmaceuticals.[10]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves an oxidative addition, but is followed by coordination of the amine and base-mediated deprotonation to form a palladium-amido complex. Reductive elimination then forges the C-N bond and regenerates the catalyst. The choice of ligand and base is critical to prevent catalyst decomposition and promote the desired reductive elimination.[11]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) ArPd(II)BrL2->AmineCoord ArPd(II)NR2L Ar-Pd(II)(NR₂)L AmineCoord->ArPd(II)NR2L RedElim Reductive Elimination ArPd(II)NR2L->RedElim RedElim->Pd(0)L2 Ar-NR₂ ArBr 5-Bromo-3-fluoro- 2-methoxypyridine ArBr->ArPd(II)BrL2 Amine Primary or Secondary Amine (R₂NH) Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord caption Figure 2: Simplified Buchwald-Hartwig Amination Cycle.

Figure 2: Simplified Buchwald-Hartwig Amination Cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the appropriate ligand (e.g., Xantphos or BINAP, 0.02-0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.[12]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel, remove from the glovebox, and heat with stirring to 80-110 °C for 4-24 hours.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

  • Purification: Purify the crude product by column chromatography or crystallization.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling provides a powerful route to arylethynyl pyridines by coupling the C5-Br position with a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and copper(I).[13]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.[14][15]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-C≡CR ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Ar-C≡CR Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar-C≡CR ArPd(II)C≡CR L Ar-Pd(II)(C≡CR)L Transmetalation->ArPd(II)C≡CR L Ar-C≡CR RedElim Reductive Elimination ArPd(II)C≡CR L->RedElim Ar-C≡CR RedElim->Pd(0)L2 Ar-C≡CR Cu(I)Br Cu(I)Br AlkyneCoord Acetylide Formation Cu(I)Br->AlkyneCoord CuC≡CR Cu(I)-C≡CR AlkyneCoord->CuC≡CR CuC≡CR->Transmetalation CuC≡CR->Cu(I)Br To Transmetalation ArBr 5-Bromo-3-fluoro- 2-methoxypyridine ArBr->OxAdd Alkyne Terminal Alkyne (H-C≡CR) Alkyne->AlkyneCoord Base Amine Base (e.g., Et₃N) Base->AlkyneCoord caption Figure 3: Simplified Sonogashira Catalytic Cycles.

Figure 3: Simplified Sonogashira Catalytic Cycles.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous amine solvent/base such as triethylamine (Et₃N) or diisopropylamine (DIPA), followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until completion (typically 2-16 hours).

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1. The work-up may include an aqueous ammonium chloride wash to remove copper salts.

  • Purification: Purify the crude product by column chromatography.

Functionalization via Halogen-Metal Exchange and Borylation

An alternative strategy to leverage the C5-bromo position is through a lithium-halogen exchange, which generates a potent aryllithium nucleophile. This intermediate can be trapped with various electrophiles, most notably borate esters, to furnish a boronic ester derivative—a versatile precursor for subsequent Suzuki couplings.[16][17]

Workflow Rationale: This two-step, one-pot sequence effectively transforms the C-Br bond into a C-B bond. The reaction must be conducted at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions of the highly reactive aryllithium intermediate. The resulting boronic ester is a stable, versatile compound that can be used in a vast array of subsequent transformations.

Lithiation_Borylation_Workflow Start This compound Step1 1. n-BuLi or t-BuLi THF, -78 °C Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 2. B(O-i-Pr)₃ -78 °C to RT Intermediate->Step2 Step3 3. Acidic Workup (e.g., NH₄Cl) Step2->Step3 Product 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)- 3-fluoro-2-methoxypyridine (after conversion to pinacol ester) Step3->Product caption Figure 4: Lithiation-Borylation Workflow.

Figure 4: Lithiation-Borylation Workflow.

Protocol 4: Lithiation-Borylation of the C5-Position

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium or t-butyllithium (1.05 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.2 equiv.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[16]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Esterification (Optional but Recommended): The resulting boronic acid is often directly converted to the more stable pinacol boronic ester by stirring with pinacol in a suitable solvent.

  • Purification: Purify the boronic acid or ester by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

While less common than C5-functionalization, the C3-fluoro position can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The viability of this reaction depends on the balance between the activating effect of the ring nitrogen and the potentially deactivating effect of the adjacent C2-methoxy group.[18] However, literature on related systems shows that substitution of a 3-fluoro group is feasible.[12]

Mechanistic Rationale: SNAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The ring nitrogen is crucial for stabilizing this intermediate. Subsequent elimination of the fluoride ion restores aromaticity. This reaction is generally favored with strong nucleophiles and electron-poor aromatic systems.[19]

Protocol 5: General Conditions for SNAr at the C3-Position

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.5-3.0 equiv.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) if required.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product using standard techniques.

Summary and Outlook

This compound is a versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. The strategic selection of reaction conditions allows for the selective modification of different positions on the ring, providing a powerful toolkit for medicinal chemists.

Summary_Diagram cluster_C5 C5-Position Functionalization cluster_C3 C3-Position Functionalization Start This compound Suzuki Suzuki Coupling (Pd cat., Base, Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (Pd cat., Base, R₂NH) Start->Buchwald Sonogashira Sonogashira (Pd/Cu cat., Base, Alkyne) Start->Sonogashira Lithiation Lithiation-Borylation (BuLi, B(OR)₃) Start->Lithiation SNAr SNAr (Nucleophile, Base, Heat) Start->SNAr Product_C5_Aryl 5-Aryl Derivative Suzuki->Product_C5_Aryl Product_C5_Amine 5-Amino Derivative Buchwald->Product_C5_Amine Product_C5_Alkyne 5-Alkynyl Derivative Sonogashira->Product_C5_Alkyne Product_C5_Boron 5-Boronic Ester Lithiation->Product_C5_Boron Product_C3_Nuc 3-Substituted Derivative SNAr->Product_C3_Nuc caption Figure 5: Overview of Functionalization Strategies.

Figure 5: Overview of Functionalization Strategies.

The protocols outlined in this guide provide robust starting points for the exploration of this substrate's chemistry. Researchers are encouraged to optimize conditions for their specific nucleophiles and desired products. The continued development of new catalytic systems will undoubtedly expand the synthetic possibilities for this and other valuable heterocyclic building blocks.

References

Troubleshooting & Optimization

avoiding byproduct formation in 5-Bromo-3-fluoro-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant debromination (hydrodehalogenation) of my starting material during a Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common and frustrating byproduct in palladium-catalyzed cross-coupling reactions involving aryl bromides.[1][2][3] This side reaction can arise from several mechanistic pathways, often competing with the desired productive catalytic cycle.

Root Causes:

  • β-Hydride Elimination from Pd-H Species: Palladium hydride (Pd-H) species can form in the catalytic cycle. These can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols, or even the amine base in some coupling reactions. Once formed, a Pd-H species can undergo oxidative addition to your aryl bromide, followed by reductive elimination to yield the debrominated arene.

  • Protonolysis of the Organoboron Reagent: The boronic acid can be unstable under certain conditions, leading to protodeboronation, which generates the corresponding arene. While this doesn't directly debrominate your starting material, it reduces the concentration of the effective coupling partner, potentially allowing side reactions of the aryl bromide to become more prominent.

  • Reductive Processes: Certain reaction conditions, particularly with strong bases or specific phosphine ligands, can promote reductive processes that lead to the cleavage of the C-Br bond.[3][4]

Troubleshooting Strategies:

  • Choice of Base: The base plays a critical role. While a base is necessary for the transmetalation step, overly strong or poorly soluble bases can promote side reactions.[5]

    • Recommendation: Switch to a milder base like K₃PO₄ or Cs₂CO₃. These are often effective and less likely to generate species that lead to hydrodehalogenation.

  • Solvent and Temperature:

    • Recommendation: Ensure you are using anhydrous, degassed solvents. Oxygen can lead to the formation of palladium oxides and promote side reactions like boronic acid homocoupling.[6] Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.

  • Catalyst and Ligand System:

    • Recommendation: Use a well-defined Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand. For challenging aryl chlorides (and by extension, some bromides), bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote efficient oxidative addition and subsequent coupling.[7]

Troubleshooting Flowchart: Hydrodehalogenation in Suzuki Coupling

A Problem: Significant Hydrodehalogenation Byproduct B Potential Cause 1: Pd-H Species Formation A->B C Potential Cause 2: Reductive Conditions A->C D Potential Cause 3: Inefficient Transmetalation A->D S1 Solution: Modify Base - Use K₃PO₄ or Cs₂CO₃ - Ensure anhydrous conditions B->S1 S2 Solution: Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) C->S2 S3 Solution: Control Reaction Env. - Use degassed solvents - Lower reaction temperature D->S3

Caption: Decision tree for troubleshooting hydrodehalogenation.

Question 2: In my Buchwald-Hartwig amination, I'm getting low yields and a significant amount of the debrominated starting material. Why is this happening?

Answer:

This is a classic issue in Buchwald-Hartwig aminations. The likely culprit is a side reaction that competes with the desired C-N bond formation.[8]

Root Cause: β-Hydride Elimination

The primary cause of hydrodehalogenation in this context is often β-hydride elimination from the palladium-amide intermediate. After oxidative addition of the this compound to the Pd(0) catalyst and subsequent formation of the palladium-amide complex, two pathways are possible:

  • Productive Pathway: Reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.

  • Byproduct Pathway: If the amine has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen), the palladium center can abstract this hydrogen. This β-hydride elimination forms an imine (or enamine) and a palladium-hydride species (Pd-H). This Pd-H species can then react further, often leading to the hydrodehalogenation of the starting material.[8]

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is paramount in suppressing β-hydride elimination.

    • Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like Josiphos, Xantphos, or those from the Buchwald biarylphosphine family are designed to create a sterically hindered environment around the palladium center, which favors reductive elimination over β-hydride elimination.[9][10]

  • Base Selection: A strong, non-nucleophilic base is crucial.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are very effective. They are strong enough to deprotonate the amine for the formation of the palladium-amide complex but are sterically hindered, which minimizes other side reactions.[11]

  • Temperature Control:

    • Recommendation: While these reactions often require heat, excessive temperatures can favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).

Question 3: I am trying to perform a lithium-halogen exchange or form a Grignard reagent, but I am getting a complex mixture of products, including the debrominated compound and what appears to be the 2-hydroxy derivative.

Answer:

Working with organometallic intermediates of this compound requires careful control of conditions to avoid several potential pitfalls.

Root Causes and Solutions:

  • Debromination: This can occur if your organolithium or Grignard reagent is quenched by a proton source.

    • Causality: Organometallic intermediates are extremely strong bases. Any trace of water, alcohol, or other acidic protons in your reaction will rapidly quench the intermediate, leading to the hydrodehalogenated product.

    • Solution: Ensure absolute anhydrous conditions. Dry all glassware in an oven, use freshly distilled anhydrous solvents (like THF or diethyl ether), and perform the reaction under a strict inert atmosphere (argon or nitrogen).

  • Formation of the 2-Hydroxy (Pyridone) Derivative: This indicates that the methoxy group is being cleaved.

    • Causality: The 2-methoxy group on the pyridine ring can be susceptible to nucleophilic attack, especially by strong organometallic reagents or during acidic/basic workup.[12] While generally stable, harsh conditions can lead to demethylation.

    • Solution:

      • Low Temperature: Perform the lithium-halogen exchange at very low temperatures (-78 °C is standard) to minimize side reactions.

      • Choice of Reagent: Use n-butyllithium or sec-butyllithium for the exchange. For Grignard formation, use activated magnesium (Rieke magnesium) or entrainment methods with di-bromoethane.

      • Quenching: Quench the reaction at low temperature with the desired electrophile before allowing it to warm to room temperature. Avoid a prolonged or harsh aqueous workup.

  • Incorrect Regiochemistry (Directed ortho-Metalation): The 2-methoxy group is a directing metalating group (DMG).[13][14] This means that under certain conditions, an organolithium reagent might deprotonate the C3 position (if it were a hydrogen) instead of performing a lithium-halogen exchange at C5. While the C3 position is occupied by a fluorine atom, the directing effect of the methoxy group can still influence the reactivity of the molecule.

    • Causality: The oxygen of the methoxy group can coordinate to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position.[15][16]

    • Solution: To favor lithium-halogen exchange over other pathways, use two equivalents of t-butyllithium at -78 °C. The first equivalent can react with any trace protons or interact with the directing group, while the second performs the desired exchange.

Reaction Scheme: Competing Pathways in Lithiation

cluster_0 Desired Pathway cluster_1 Byproduct Pathways A This compound B Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) A->B G Attack at Methoxy (Harsh Conditions) A->G C 5-Lithio Intermediate + Electrophile (E+) B->C D Desired Product C->D E Proton Quench (Trace H₂O) C->E F Debrominated Product E->F H 2-Hydroxypyridine Derivative G->H

Caption: Desired vs. undesired pathways in organometallic reactions.

Optimized Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol is designed to minimize the formation of the debrominated byproduct by using a mild base and a robust catalytic system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vial containing the reagents.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Seal the vial, and purge with argon or nitrogen for 5-10 minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosBulky, electron-rich ligand promotes efficient coupling.[7]
Base K₃PO₄ (or Cs₂CO₃)Mild base, minimizes hydrodehalogenation side reactions.[5]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed to prevent side reactions.
Temperature 90-110 °COptimal for C-Br activation without excessive byproduct formation.
Protocol 2: Buchwald-Hartwig Amination

This protocol uses a strong, hindered base and a specialized ligand to promote C-N bond formation over β-hydride elimination.

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • Add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene and stir at room temperature for 10 minutes to form the active catalyst.

  • Add the amine (1.2 mmol), this compound (1.0 mmol), and finally the NaOtBu (1.4 mmol). Note: Add the base last, as it can degrade some ligands over time.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

References

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-3-fluoro-2-methoxypyridine (CAS 884494-49-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.

Question 1: Why is my overall yield of this compound consistently low?

Low yield is a multifaceted issue that can arise from several stages of the synthesis. A systematic approach is required to identify the bottleneck. The most common synthetic strategies involve either the bromination of a 3-fluoro-2-methoxypyridine precursor or a diazotization-fluorination sequence on an amino-bromo-methoxypyridine intermediate.

Initial Diagnosis Workflow

Use the following workflow to pinpoint the problematic step.

G cluster_yes_sm cluster_no_sm start Low Final Yield check_sm Is the starting material (e.g., 3-fluoro-2-methoxypyridine) fully consumed? (Check by TLC/LC-MS) start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm check_product Is the desired product the major component in the crude mixture? yes_sm->check_product yes_product Yes check_product->yes_product no_product No check_product->no_product sol_workup Problem is likely in Workup/Purification: - Product loss during extraction - Degradation on silica gel - Inefficient recrystallization yes_product->sol_workup sol_side_reactions Problem is likely Side Reactions: - Over-bromination (di-bromo product) - Isomer formation - Hydrolysis of methoxy group - Decomposition of starting material no_product->sol_side_reactions sol_reaction_conditions Problem is likely Reaction Conditions: - Insufficient reagent stoichiometry - Low reaction temperature/time - Poor quality reagents/solvents - Ineffective activation (e.g., for bromination) no_sm->sol_reaction_conditions G cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 a1 2-Amino-5-bromo- 3-fluoropyridine a2 5-Bromo-3-fluoro- 2-hydroxypyridine a1->a2 Diazotization, H₂O a3 Final Product a2->a3 Methylation (e.g., MeI, Base) b1 2-Amino-3-fluoropyridine b2 3-Fluoro-2-methoxypyridine b1->b2 Diazotization, MeOH b3 Final Product b2->b3 Bromination (NBS or Br₂) c1 5-Amino-2-methoxypyridine c2 5-Fluoro-2-methoxypyridine c1->c2 Balz-Schiemann (NaNO₂, HBF₄) c3 Final Product c2->c3 Bromination (NBS or Br₂)

troubleshooting low yield in Suzuki coupling with 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting low yields in the Suzuki-Miyaura coupling of 5-Bromo-3-fluoro-2-methoxypyridine, designed for chemistry professionals.

Technical Support Center: Suzuki Coupling of this compound

Welcome to the technical support center for advanced cross-coupling applications. This guide is structured to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound, a challenging yet valuable substrate in medicinal chemistry and materials science. As your Senior Application Scientist, I will walk you through the causality behind common failures and provide field-proven solutions.

The substrate presents a unique set of challenges. As a heteroaryl halide, the pyridine nitrogen can interact with and deactivate the palladium catalyst.[1] Furthermore, the electronic properties imparted by the fluoro and methoxy substituents significantly influence the reactivity of the C-Br bond, making catalyst and condition selection non-trivial.

Core Troubleshooting: Low Product Yield

Low yield is the most common problem, but it can stem from multiple, distinct root causes. The following Q&A section is designed as a logical workflow to diagnose the issue, from catalyst choice to subtle side reactions.

Q1: My reaction shows low conversion with significant recovery of starting material. Is my catalyst system suboptimal?

A1: Yes, this is a strong possibility. For a challenging substrate like this compound, the choice of palladium source and, more importantly, the ligand is critical. The primary hurdle is often a slow or inefficient oxidative addition step, which can be compounded by catalyst deactivation.

Core Issues & Rationale:

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it.[1][2]

  • Insufficient Ligand Electron Density/Steric Bulk: The oxidative addition of Pd(0) into the C-Br bond is often the rate-determining step.[3] For electron-deficient pyridines, a highly electron-rich ligand is required to facilitate this step. Furthermore, a sterically bulky ligand can help prevent the formation of inactive palladium dimers and discourage the pyridine nitrogen from coordinating to the palladium center.[2][4]

Troubleshooting Steps:

  • Switch to an Advanced Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this class of substrate.[5] Your first and most impactful change should be to screen a panel of bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.

  • Use a Pre-formed Catalyst (Precatalyst): Rather than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using an air-stable Pd(II) precatalyst. These are designed to rapidly and quantitatively generate the active, monoligated Pd(0) species upon activation by the base, which can be crucial for sensitive substrates.[6] Using a precatalyst ensures a high concentration of the active catalyst is available at the start of the reaction, which can outcompete deactivation pathways.[6]

Catalyst System (Precatalyst/Ligand)RationaleCommon Palladium Source
SPhos / XPhos Bulky, electron-rich biaryl phosphines. Excellent for promoting oxidative addition with electron-deficient aryl halides.[6][7]Pd(OAc)₂, Pd₂(dba)₃, or dedicated precatalysts (e.g., XPhos Pd G3)
RuPhos Similar to SPhos/XPhos, often shows complementary reactivity and can be superior for certain heteroaryl substrates.[8]Pd(OAc)₂, Pd₂(dba)₃, or dedicated precatalysts (e.g., RuPhos Pd G3)
IMes / IPr (NHC Ligands) N-Heterocyclic carbenes are strong σ-donors and can form very stable and active palladium complexes, often effective where phosphine ligands fail.[9]Pd-PEPPSI precatalysts or generated in situ from imidazolium salts.
Pd(PPh₃)₄ (Tetrakis) A common Pd(0) source. While convenient, it often shows lower reactivity for this substrate class compared to modern ligand systems.[10]Used directly.
Q2: I've optimized my catalyst, but the reaction is still sluggish. Could the base or solvent be the problem?

A2: Absolutely. The base and solvent are not passive components; they are integral to the catalytic cycle, particularly the crucial transmetalation step. Their properties—strength, solubility, and coordinating ability—can dramatically affect the reaction outcome.

Core Issues & Rationale:

  • Base Role in Transmetalation: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed.[9] If the base is too weak or poorly soluble, this activation is inefficient.

  • Solvent Effects: The solvent must solubilize all components of the reaction. For Suzuki couplings, a mixture of an organic solvent and water is common. Water can help dissolve inorganic bases like K₃PO₄ and facilitate the formation of the borate complex. However, too much water can promote unwanted side reactions.[8] Anhydrous conditions with a soluble organic base can be an effective alternative.[11]

Troubleshooting Steps:

  • Screen Different Bases: If you are using a common base like Na₂CO₃, switch to a stronger, more effective base for heteroaryl couplings, such as K₃PO₄ or Cs₂CO₃.[7][12] Cesium carbonate is often more soluble in organic solvents. Fluoride sources like KF or CsF can also be effective, but their role is complex, as they can both promote and inhibit the reaction depending on concentration.[13][14]

  • Optimize Solvent System:

    • Aqueous Systems: The most common solvents are 1,4-Dioxane/H₂O or Toluene/H₂O (typically in ratios from 4:1 to 10:1).[15] The presence of water often accelerates the reaction.[8]

    • Anhydrous Systems: If side reactions involving water are suspected (see Q3), switch to a completely anhydrous system. This requires using an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or 2-MeTHF.[11]

  • Ensure Rigorous Degassing: Oxygen can lead to oxidative degradation of phosphine ligands and promote homocoupling of the boronic acid.[7] Always thoroughly degas your solvent and maintain the reaction under a strict inert atmosphere (Argon or Nitrogen).

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Often Rate- Limiting Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Base is Critical Here RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Q3: My starting material is consumed, but I'm getting byproducts instead of the desired product. What are the likely side reactions?

A3: This is a classic problem, especially with heteroarylboronic acids or when using aqueous basic conditions. The two most common culprits are protodeboronation of your boronic acid coupling partner and hydrodehalogenation of your pyridine substrate.

Core Issues & Rationale:

  • Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[16] This reaction effectively destroys your nucleophile and is often catalyzed by aqueous base and elevated temperatures. Some boronic acids, particularly electron-deficient or certain heteroaromatic ones, are highly susceptible to this pathway.[16][17]

  • Hydrodehalogenation: This is the reduction of your aryl halide, replacing the C-Br bond with a C-H bond. This side reaction consumes your electrophile. The source of the hydride can be impurities in solvents or reagents, or decomposition pathways involving the solvent or base.[7]

  • Homocoupling: This involves the coupling of two boronic acid molecules. It is typically promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst, leading to an alternative catalytic cycle.[7][18]

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: If you suspect protodeboronation, switching from a boronic acid to a more robust boronic ester (e.g., pinacol ester, MIDA ester) or a potassium trifluoroborate salt is highly recommended.[16][19] These reagents act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of decomposition relative to the rate of transmetalation.[16][19]

  • Ensure Anhydrous Conditions: To minimize both protodeboronation and hydrodehalogenation, ensure all solvents and reagents are scrupulously dry.[7] This may involve using freshly distilled solvents and oven-drying the reaction flask and base.

  • Improve Degassing: To prevent homocoupling, improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).[7][20]

Troubleshooting_Workflow start Low Yield Observed check_sm TLC/LCMS Analysis: Significant Starting Material? start->check_sm check_byproducts TLC/LCMS Analysis: Byproducts Observed? check_sm->check_byproducts No catalyst_issue Potential Issue: Catalyst Inactivity or Slow Oxidative Addition check_sm->catalyst_issue Yes conditions_issue Potential Issue: Suboptimal Base/Solvent for Transmetalation check_byproducts->conditions_issue No / Unclear side_reactions_issue Potential Issue: Competing Side Reactions check_byproducts->side_reactions_issue Yes action_catalyst Action: 1. Screen bulky, e⁻-rich ligands (SPhos, RuPhos, NHC). 2. Use a precatalyst. 3. Increase temperature. catalyst_issue->action_catalyst catalyst_issue->conditions_issue If problem persists action_conditions Action: 1. Screen stronger bases (K₃PO₄, Cs₂CO₃). 2. Optimize solvent system (Dioxane/H₂O vs. Anhydrous). 3. Ensure rigorous degassing. conditions_issue->action_conditions action_side_reactions Action: 1. Check for Protodeboronation: Switch to boronic ester/trifluoroborate. 2. Check for Dehalogenation: Ensure anhydrous conditions. 3. Check for Homocoupling: Improve degassing. side_reactions_issue->action_side_reactions

Caption: A logical workflow for diagnosing the cause of low yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a robust starting point for the coupling of this compound. It is designed to be adapted for screening different catalysts, bases, and solvents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water (if applicable)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, and the base under an inert atmosphere (e.g., in a glovebox).[15]

  • Atmosphere Exchange: Seal the vessel and, if not in a glovebox, connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous organic solvent followed by degassed water (if using an aqueous system) via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Inert Atmosphere Techniques for 5-Bromo-3-fluoro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 5-Bromo-3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Due to its electron-deficient nature and the sensitivity of the organometallic reagents and catalysts it is often paired with, rigorous adherence to inert atmosphere techniques is critical for success. This resource provides in-depth, field-proven insights into the necessary protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial when working with this compound?

A: While the compound itself is not pyrophoric, the reactions it commonly undergoes, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, rely on catalysts and reagents that are highly sensitive to oxygen and moisture.[1][2][3][4]

  • Catalyst Integrity: Palladium(0) catalysts, the active species in these reactions, are readily oxidized to inactive Palladium(II) by atmospheric oxygen, which halts the catalytic cycle.[5]

  • Reagent Stability: Organometallic reagents (e.g., boronic acids/esters, organolithiums) and strong bases (e.g., sodium tert-butoxide) are readily quenched or decomposed by water.[5][6] The pyridine nitrogen can also coordinate to metal centers, and side reactions can be promoted by atmospheric components.[7]

Q2: What is the difference between a Schlenk line and a glovebox, and which should I use?

A: Both create an inert environment, but they are suited for different operations.[8][9][10]

  • Glovebox: A sealed chamber filled with a continuously purified inert gas (O₂ and H₂O levels typically <1 ppm). It is ideal for manipulating and weighing air-sensitive solids, preparing stock solutions, and setting up reactions that are difficult to perform on a manifold.[10][11]

  • Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[12] It is used for performing reactions in solution, solvent removal under vacuum, and reagent transfers via cannula or syringe.[8][13]

  • Recommendation: For optimal results, use a glovebox to weigh sensitive solids (catalysts, ligands, bases) and prepare sealed reaction vessels.[14] Then, transfer the vessels to a Schlenk line for solvent additions and running the reaction at temperature.

Q3: Can I use Nitrogen, or is Argon necessary?

A: For most palladium-catalyzed reactions involving this substrate, high-purity nitrogen is sufficient and more economical. Argon is denser than air, making it more effective at displacing air in an open flask, but this advantage is minimal in a well-sealed system. Argon is primarily required for reactions involving lithium metal or other reagents that can react with dinitrogen at elevated temperatures.

FeatureNitrogen (N₂)Argon (Ar)Recommendation
Reactivity Generally inert, but can react with some metals (e.g., Li) at high temps.Highly inert.N₂ is suitable for >95% of applications with this substrate.
Density Slightly less dense than air.~1.4 times denser than air.Ar provides a better "blanket" but is not critical in a closed system.
Cost More economical.More expensive.Use N₂ unless a specific reaction protocol demands Ar.

Q4: My pyridine starting material has darkened. Is it still usable?

A: Pyridine derivatives can be susceptible to slow decomposition or reaction with trace atmospheric components over time, leading to discoloration. While slight yellowing may not be detrimental, significant darkening suggests the presence of impurities. These impurities can interfere with catalysis. For critical reactions, it is recommended to purify the material (e.g., by column chromatography or crystallization) or use a fresh bottle.

Core Principles & Experimental Protocols

Preparing the Reaction Environment

The foundation of any successful air-sensitive reaction is the rigorous exclusion of air and moisture from the glassware.

Protocol: Preparing Glassware for Inert Atmosphere Reactions

  • Cleaning: Thoroughly clean all glassware with soap and water, followed by a rinse with deionized water and then acetone or another suitable solvent to expedite drying.

  • Oven Drying: Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[15][16]

  • Assembly & Flame Drying (Schlenk Line Method):

    • Immediately assemble the hot glassware (e.g., flask, condenser) and clamp it to the Schlenk line.

    • While flushing with a steady stream of inert gas, gently heat all glass surfaces with a heat gun until any visible condensed moisture is gone. Pay special attention to ground glass joints.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Vacuum-Backfill Cycles: This is the most critical step for removing the residual atmosphere.[5]

    • Connect the assembled, cooled glassware to the Schlenk line.

    • Carefully evacuate the flask under vacuum for 5-10 minutes.

    • Slowly refill the flask with inert gas until it reaches atmospheric pressure (monitored by the oil bubbler).

    • Repeat this evacuate-refill cycle a minimum of three times. For highly sensitive reactions, five cycles are recommended.[1][2]

Solvent Preparation: Drying and Degassing

Commercial anhydrous solvents are excellent but can pick up water and oxygen upon opening. It is best practice to use freshly purified or properly degassed solvents.

Choosing a Drying Agent: The choice of drying agent depends on the solvent.[17][18][19]

SolventRecommended Drying Agent(s)Comments
Toluene, Dioxane, THF, Diethyl Ether Sodium/Benzophenone stillProvides a visual indication (deep blue/purple ketyl radical) when the solvent is dry and oxygen-free.[16]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distill after refluxing. Note: DCM can react with pyridines over time, especially electron-rich ones, so use freshly distilled solvent.[20][21]
Acetonitrile Calcium Hydride (CaH₂) or 4Å Molecular SievesRequires careful distillation.
General Purpose Activated 3Å or 4Å Molecular SievesA safer, albeit slower, method. Sieves must be activated by heating under vacuum. Allow the solvent to stand over sieves for at least 24 hours.[20]

Degassing Solvents: Removing dissolved oxygen is as important as removing water.[22][23]

  • Freeze-Pump-Thaw: The most rigorous method.[11][24][25] The solvent is frozen (liquid N₂), the headspace is evacuated under high vacuum, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.

  • Sparging (Purging): Bubbling a stream of inert gas through the solvent for 30-60 minutes.[22][23][25] This method is less effective than freeze-pump-thaw but is often sufficient for many cross-coupling reactions.

  • Sonication: Repeatedly sonicating the solvent under a light vacuum and refilling with inert gas (5-10 cycles) is a rapid degassing method.[11][24][25]

Reagent Handling

Protocol: Adding a Solid Reagent (e.g., Catalyst, Base) under Inert Conditions

  • Glovebox Method (Preferred): Weigh the solid directly into the reaction flask inside a glovebox.[14] Seal the flask with a septum before removing it from the glovebox.

  • Counterflow Method (Schlenk Line):

    • Briefly remove the septum from the reaction flask while maintaining a strong positive outflow of inert gas.

    • Quickly add the pre-weighed solid using a powder funnel.

    • Immediately reseal the flask. This method is less ideal as it introduces a brief exposure to the atmosphere.

Protocol: Transferring a Liquid Reagent via Syringe

  • Prepare Syringe: Oven-dry the syringe and allow it to cool in a desiccator. Purge the syringe with inert gas at least 10 times by drawing inert gas from a balloon or a separate inert line and expelling it.[26][27]

  • Prepare Reagent Bottle: Ensure the reagent bottle (e.g., a Sure/Seal™ bottle) is under positive inert gas pressure by inserting a needle connected to the inert gas line.[15][25]

  • Withdraw Reagent: Insert the purged syringe needle through the septum of the reagent bottle. Withdraw slightly more than the required volume, then carefully push the plunger to expel any gas bubbles and adjust to the exact volume.

  • Gas Buffer: Before removing the needle from the reagent bottle, pull a small "buffer" of inert gas (~0.2 mL) into the syringe. This prevents the reagent in the needle tip from being exposed to air during transfer.[27]

  • Inject: Insert the needle into the reaction flask's septum and inject the gas buffer first, followed by the liquid reagent.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound.

Category 1: Reaction Failure or Low Yield

Q: My cross-coupling reaction did not start, or stalled at low conversion. What went wrong?

A: This is the most common issue and usually points to one of three culprits: a compromised inert atmosphere, impure reagents/solvents, or an inappropriate catalyst system.

  • Cause 1: Catalyst Deactivation via Oxygen.

    • Diagnosis: Did your reaction mixture turn black or precipitate palladium metal? This is a classic sign of catalyst decomposition.

    • Solution: Your inert atmosphere technique was likely insufficient.

      • Ensure all glassware was meticulously dried and assembled hot.

      • Increase the number of vacuum-backfill cycles to at least four.

      • Use a more rigorous solvent degassing method like freeze-pump-thaw.[25]

      • Check your Schlenk line for leaks. A poor vacuum reading on a manometer is a clear indicator.[28]

  • Cause 2: Quenching by Water.

    • Diagnosis: This is especially likely if you are using water-sensitive reagents like strong bases (NaOtBu, LHMDS) or forming an organometallic intermediate.

    • Solution:

      • Verify the quality of your anhydrous solvent. If using a solvent still, ensure the benzophenone ketyl indicator is bright blue/purple.[16]

      • Ensure your starting materials and base are anhydrous. If necessary, dry the base in a vacuum oven.

  • Cause 3: Inactive Catalyst or Incorrect Ligand.

    • Diagnosis: The C-Br bond on an electron-deficient fluoropyridine can be challenging to activate.

    • Solution:

      • Use a fresh bottle of palladium precursor and ligand.

      • Ensure you are using a suitable ligand. For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step.[2][29]

      • Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) which is often more active and consistent.

  • Cause 4: Pyridine Inhibition or Side Reactions.

    • Diagnosis: The lone pair on the pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis. This is known as the "2-pyridyl problem" in some contexts and can be a factor in related systems.[7]

    • Solution:

      • Carefully screen reaction conditions (base, solvent, temperature). Sometimes a change of base (e.g., from a carbonate to a phosphate) can mitigate this.

      • Ensure your starting material is pure. Some impurities can exacerbate catalyst inhibition.

Category 2: Equipment and Technique Issues

Q: My cannula transfer is very slow or has stopped.

A: A slow cannula transfer is typically caused by a pressure equalization or a blockage.

  • Cause 1: Insufficient Pressure Gradient.

    • Solution: The "donor" flask must have a higher inert gas pressure than the "receiver" flask.[11]

      • Slightly restrict the gas outlet of the bubbler on your Schlenk line to gently increase the overall line pressure.

      • Ensure the receiving flask has a vent needle to allow for pressure release.

      • If necessary, you can briefly apply a vacuum to the receiving flask (after connecting it to the vacuum manifold) to help initiate the flow, then immediately switch back to the inert gas line.

  • Cause 2: Cannula Blockage.

    • Diagnosis: This often happens if a solid reagent has precipitated in the cannula.

    • Solution:

      • Lift the cannula tip out of the solution in the donor flask and allow inert gas to flow through to clear the blockage.

      • If the solid is insoluble, you may need to add more solvent or gently warm the flask (if thermally stable) to redissolve it.

Q: Oil from my bubbler was sucked back into the Schlenk line manifold.

A: This is a serious contamination event caused by a sudden pressure drop in the manifold, which pulls the non-volatile oil into your pristine system.

  • Cause: This typically happens when a large, evacuated flask is opened too quickly to the inert gas manifold, causing the line pressure to drop below the external atmospheric pressure.[24]

  • Solution:

    • Immediate Action: Close all taps to your reaction flasks to prevent contamination.

    • Cleaning: The manifold must be thoroughly cleaned. This usually requires disassembly and washing with a suitable solvent (e.g., hexanes) to remove the oil, followed by complete drying.

    • Prevention: Always refill evacuated flasks slowly by gradually opening the stopcock. Ensure your bubbler has a large headspace to provide a buffer against small pressure changes.[25]

Visualizations and Workflows

Diagram 1: Standard Schlenk Line Configuration

Schlenk_Line cluster_manifold Dual Manifold cluster_glassware Reaction Setup V Vacuum Pump M_Vac Vacuum Line V->M_Vac to pump IG Inert Gas (N₂ or Ar) M_Gas Inert Gas Line IG->M_Gas to source Trap Cold Trap (Liquid N₂) M_Vac->Trap Bubbler Oil Bubbler (Pressure Indicator) M_Gas->Bubbler Flask Schlenk Flask Stopcock Stopcock Flask->Stopcock Septum Septum Flask->Septum Stopcock->M_Vac Evacuate Stopcock->M_Gas Backfill Trap->V

Caption: A typical Schlenk line setup for inert atmosphere reactions.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting cluster_causes Potential Root Causes Start Problem: Low or No Conversion Atmosphere Compromised Inert Atmosphere Start->Atmosphere Reagents Reagent / Solvent Quality Issue Start->Reagents Conditions Suboptimal Reaction Conditions Start->Conditions Leak Check for leaks (manometer) Atmosphere->Leak Solvent Verify Solvent is Dry (e.g., ketyl indicator) Reagents->Solvent Ligand Use Bulky, e⁻-rich Ligand (XPhos, SPhos) Conditions->Ligand Cycles Increase Vac-Backfill Cycles to 4-5x Leak->Cycles Degas Use Freeze-Pump-Thaw for Degassing Cycles->Degas Base Use Fresh / Dry Base Solvent->Base SM Check Purity of Starting Material Base->SM Catalyst Use Fresh Pre-catalyst Ligand->Catalyst Temp Screen Temperature Catalyst->Temp

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Monitoring Reactions of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively monitor the progress of your chemical reactions.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis.[1][2] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction completion, and identifying potential byproducts. This guide provides a comprehensive resource for developing robust TLC and LC-MS monitoring methods and for troubleshooting common issues that may arise during your experiments.

Part 1: Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and versatile technique for the qualitative monitoring of organic reactions.[3] It allows for a quick assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) and Troubleshooting for TLC

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my this compound reaction?

A1: The key is to find a solvent system that provides good separation between your starting material, product(s), and any significant byproducts. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5]

  • Initial Screening: Begin with a 1:1 mixture of hexanes and ethyl acetate.[6] Spot your starting material and the reaction mixture on a TLC plate and develop it.

  • Optimizing Separation:

    • If the spots are too high (high Rf value): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., 3:1 hexanes:ethyl acetate).

    • If the spots are too low (low Rf value): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., 1:3 hexanes:ethyl acetate).[7]

    • For very polar compounds: If your product is significantly more polar than the starting material and remains at the baseline, you may need to add a small amount of a more polar solvent like methanol or a few drops of acetic acid to your mobile phase.[2][8]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf of this compoundUse Case
7:3 Hexanes:Ethyl AcetateLowHighFor separating from less polar impurities.
1:1 Hexanes:Ethyl AcetateMediumModerateA good starting point for most reactions.
3:7 Hexanes:Ethyl AcetateHighLowFor separating from more polar products.
95:5 Dichloromethane:MethanolHighLowFor highly polar products.

Q2: My TLC spots are streaking. What can I do to fix this?

A2: Streaking on a TLC plate can be caused by several factors:[3][4]

  • Sample Overloading: The most common cause is applying too much sample to the plate.[9] Dilute your sample and re-spot. A concentration of about 1% is often suitable.[4]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase can help to mitigate this.

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely solubilized before spotting.

  • High Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause streaking. After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[8]

Q3: I don't see any spots on my TLC plate after development. What went wrong?

A3: There are a few possibilities if no spots are visible:[9]

  • Insufficient Concentration: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Lack of UV Activity: this compound and many of its derivatives are expected to be UV active due to the pyridine ring.[6] However, if your products are not UV active, you will need to use a visualization stain.

  • Incorrect Visualization Method: Ensure you are using the correct visualization technique.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[6][9]

Q4: How do I visualize the spots on my TLC plate?

A4: For pyridine derivatives, several visualization methods are effective:

  • UV Light (Non-destructive): Most commercially available TLC plates contain a fluorescent indicator that allows UV-active compounds to be seen as dark spots under a UV lamp (typically at 254 nm).[5] This is the first method you should always try as it does not alter your compounds.

  • Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[5] The spots will fade over time, so it's important to circle them with a pencil.

  • Potassium Permanganate (KMnO4) Stain (Destructive): This stain is a good general-purpose visualization agent that reacts with a wide range of functional groups, appearing as yellow or brown spots on a purple background.

  • p-Anisaldehyde Stain (Destructive): This stain can produce a range of colors for different compounds upon heating, which can be useful for distinguishing between different products.[6][9]

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[10]

  • Spot the TLC Plate: Using a capillary tube, spot your starting material in one lane, the reaction mixture in another, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.[11][12] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and visualize the spots using a UV lamp and/or a chemical stain.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates that the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, making it ideal for monitoring complex reactions and identifying unknown byproducts.[10]

Frequently Asked Questions (FAQs) and Troubleshooting for LC-MS

Q1: What are good starting conditions for developing an LC-MS method for this compound?

A1: A good starting point for reversed-phase LC-MS analysis would be:

  • Column: A C18 column is a versatile choice for a wide range of organic molecules.

  • Mobile Phase:

    • A: Water with 0.1% formic acid. Formic acid helps to improve peak shape and ionization efficiency.[13][14]

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point to elute a range of compounds with different polarities.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine compounds as the nitrogen atom can be readily protonated.

Table 2: Recommended Starting LC-MS Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 2.6 µmGood for general purpose reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase LC.[12]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.[10]
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.[10]
Injection Vol. 1 - 5 µLA typical injection volume.
Ionization Mode ESI PositivePyridine nitrogen is basic and readily protonated.

Q2: I'm seeing significant peak tailing in my chromatogram. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions with Silica: The basic nitrogen of the pyridine can interact with residual silanol groups on the silica-based column, causing tailing. Using a mobile phase with a low pH (e.g., with formic acid) can help to protonate the silanols and reduce these interactions.[15]

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks. Dilute your sample and re-inject.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.

Q3: I am not seeing a signal for my compound of interest, or the signal is very weak. What should I check?

A3: A weak or absent signal can be due to a variety of issues:[16]

  • Incorrect Ionization Mode: While ESI positive is a good starting point, some derivatives may ionize better in negative mode. It is always a good practice to screen both modes.

  • Ion Suppression: Other components in your sample matrix can interfere with the ionization of your target compound. Diluting your sample can sometimes alleviate this.

  • In-source Fragmentation: The compound may be fragmenting in the ion source before it can be detected as the parent ion. Try reducing the source temperature or cone voltage.

  • Mobile Phase Incompatibility: Ensure your mobile phase is compatible with MS. Non-volatile buffers like phosphates should be avoided.[11] Volatile buffers like ammonium formate or ammonium acetate are suitable alternatives.[11][12]

Q4: My retention times are shifting between injections. What is causing this?

A4: Retention time shifts can be a sign of several problems:[16]

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phases regularly.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Pump Issues: Fluctuations in pump pressure can indicate a problem with the LC system's pumps.

Experimental Protocol: Developing an LC-MS Method
  • Initial Scouting Run: Set up the LC-MS with the recommended starting parameters (Table 2). Inject a standard of your starting material to determine its retention time and response.

  • Gradient Optimization: Adjust the gradient profile to achieve good separation between the starting material and any observed product peaks in a reasonable analysis time.

  • Sample Analysis: Once a suitable method is developed, inject an aliquot of your reaction mixture at various time points to monitor the progress of the reaction.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time. The mass spectrometer will provide mass-to-charge ratio (m/z) information, which can be used to confirm the identity of your product and any byproducts.

Workflow and Logic Diagrams

Troubleshooting a Failed Reaction

The following diagram illustrates a logical workflow for troubleshooting a reaction that has not proceeded as expected, based on TLC and LC-MS analysis.

Caption: Troubleshooting workflow for a failed reaction.

Optimizing Reaction Conditions

This diagram outlines the decision-making process for optimizing a reaction based on real-time monitoring.

Caption: Decision-making for reaction optimization.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of NMR in Characterizing Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The precise substitution pattern on this ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Unambiguous characterization of these substitution patterns is therefore a critical step in the research and development process. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a molecule like 5-Bromo-3-fluoro-2-methoxypyridine, the interplay of three distinct substituents—an electron-donating methoxy group (-OCH₃), and two electron-withdrawing halogens (bromine and fluorine)—creates a unique electronic environment around the pyridine ring. This, in turn, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is key to confirming the successful synthesis of the desired isomer and ruling out other potential products.

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of a publicly available, assigned experimental spectrum, we begin our analysis with a high-quality prediction of the ¹H and ¹³C NMR spectra of this compound. These predictions were generated using advanced computational algorithms that model the magnetic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.65 (dd)125.5
H-68.10 (d)140.0
-OCH₃4.05 (s)54.5
C-2-155.0 (d)
C-3-145.0 (d)
C-5-110.0

Note: Predicted values are estimates and may vary from experimental results. 'd' denotes a doublet, 'dd' denotes a doublet of doublets, and 's' denotes a singlet. The predicted coupling constants for the aromatic protons are discussed in the analysis section.

Comparative Analysis with Structurally Related Compounds

To validate and interpret the predicted data, we will now compare it with experimental NMR data from several structurally similar pyridine derivatives. This comparative approach allows us to observe the incremental effects of each substituent on the chemical shifts and coupling constants.

Reference Compound 1: 2-Methoxypyridine

2-Methoxypyridine provides a baseline for understanding the influence of the methoxy group at the 2-position.

Table 2: Experimental NMR Data for 2-Methoxypyridine

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~6.72~111.1
H-4~7.52~138.5
H-5~6.82~116.6
H-6~8.15~147.0
-OCH₃~3.92~53.4

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan.

The methoxy group at C-2 is electron-donating, which generally leads to an upfield shift (lower ppm) of the protons and carbons at the ortho (C-3) and para (C-4) positions compared to unsubstituted pyridine.

Reference Compound 2: 5-Bromo-2-methoxypyridine

Adding a bromine atom at the 5-position allows us to observe its electron-withdrawing effect.

Table 3: Experimental NMR Data for 5-Bromo-2-methoxypyridine

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~6.70~112.0
H-4~7.65~141.2
H-6~8.20~149.5
-OCH₃~3.90~53.8
C-5-~110.9

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan.

The bromine atom at C-5 causes a downfield shift of the adjacent H-4 and H-6 protons compared to 2-methoxypyridine. The carbon directly attached to the bromine (C-5) appears at a relatively upfield position due to the "heavy atom effect".

Reference Compound 3: 3-Bromo-5-fluoropyridine

This compound helps in understanding the interplay of two halogens on the pyridine ring without the methoxy group.

Table 4: Experimental NMR Data for 3-Bromo-5-fluoropyridine

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~8.45~147.5 (d)
H-4~7.80~122.0 (d)
H-6~8.50~142.0 (d)
C-3-~120.0 (d)
C-5-~158.0 (d)

Note: Data is compiled from various sources and may show slight variations. 'd' indicates splitting due to fluorine coupling.

The fluorine atom introduces characteristic C-F and H-F coupling constants, which are invaluable for assignment.

Detailed Spectral Interpretation for this compound

By synthesizing the information from the predicted data and the experimental data of analogous compounds, we can build a detailed interpretation of the expected ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectrum Analysis:
  • -OCH₃ signal: A singlet integrating to 3 protons is expected around 4.05 ppm. The electron-withdrawing effects of the nearby fluorine and the bromine on the ring will likely shift this slightly downfield compared to 2-methoxypyridine.

  • H-4 signal: This proton is expected to appear as a doublet of doublets (dd). It will be coupled to H-6 (a small ⁴J coupling) and to the fluorine at C-3 (a larger ³J H-F coupling). Its chemical shift is predicted to be around 7.65 ppm, influenced by the ortho-fluorine and para-bromine.

  • H-6 signal: This proton is expected to be a doublet, coupled to H-4. It will likely be the most downfield of the aromatic protons (predicted around 8.10 ppm) due to being ortho to the electronegative nitrogen atom and meta to the electron-withdrawing bromine and fluorine.

¹³C NMR Spectrum Analysis:
  • -OCH₃ signal: A single peak around 54.5 ppm is expected for the methoxy carbon.

  • C-5: This carbon is directly bonded to bromine and is expected to have a chemical shift around 110.0 ppm. The heavy atom effect of bromine will cause a significant upfield shift.

  • C-3 and C-2: These carbons will show characteristic splitting due to coupling with the fluorine atom. C-3, directly attached to fluorine, will exhibit a large one-bond ¹J C-F coupling. C-2, being two bonds away, will show a smaller ²J C-F coupling. Their predicted chemical shifts are around 145.0 ppm and 155.0 ppm, respectively.

  • C-4 and C-6: These carbons will also be influenced by the substituents. C-4 will likely show a ³J C-F coupling. C-6, being ortho to the nitrogen, is expected at a downfield position.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (on a 400 MHz spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

3. ¹³C NMR Acquisition Parameters (on a 400 MHz spectrometer):

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the accurate observation of quaternary carbons.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

4. 2D NMR Experiments for Unambiguous Assignment:

For a definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended.[1]

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. A cross-peak between two proton signals indicates that they are scalar coupled.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon it is directly attached to.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular structure.[1]

Visualizing the NMR Analysis Workflow

The logical progression of experiments for the complete NMR characterization of this compound is illustrated below.

Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.

Conclusion

This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data with comparative analysis of structurally related compounds, we have established a robust interpretation of the expected NMR spectra. The detailed experimental protocol and the logical workflow for structural elucidation offer researchers a clear path to obtaining and interpreting their own high-quality NMR data. This multi-faceted approach underscores the power of NMR spectroscopy in modern chemical research and provides the necessary tools for the unambiguous characterization of complex substituted pyridines.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-fluoro-2-methoxypyridine and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridine scaffolds, a common motif in medicinal chemistry, understanding their behavior under various analytical conditions is critical. This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-3-fluoro-2-methoxypyridine, a polysubstituted pyridine of interest.

This document moves beyond a simple cataloging of data, offering a comparative analysis with alternative analytical techniques and grounding the discussion in the fundamental principles of mass spectrometry. The insights provided herein are curated for researchers, scientists, and drug development professionals to aid in the identification and characterization of similar complex molecules.

The Signature Isotopic Pattern: A Prelude to Fragmentation

Before delving into the fragmentation pathways, it is crucial to recognize the hallmark of a bromine-containing compound in mass spectrometry. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This M/M+2 pattern is a definitive diagnostic tool for the presence of a single bromine atom in a molecule.

Predicting the Fragmentation Cascade of this compound

The fragmentation of this compound under electron ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The pyridine ring, being an aromatic system, provides a degree of stability to the molecular ion. However, the substituents—bromo, fluoro, and methoxy groups—introduce specific cleavage points that dictate the fragmentation cascade.

A logical workflow for predicting and interpreting the mass spectrum of this compound is outlined below.

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation Molecule This compound MolecularIon Molecular Ion (M⁺) m/z 205 & 207 Molecule->MolecularIon Electron Impact (EI) Loss_CH3 Loss of Methyl Radical (∙CH₃) m/z 190 & 192 MolecularIon->Loss_CH3 - 15 amu Loss_Br Loss of Bromine Radical (∙Br) m/z 126 MolecularIon->Loss_Br - 79/81 amu Loss_CO_from_methoxy Loss of CHO Radical (from Methoxy Group) m/z 176 & 178 MolecularIon->Loss_CO_from_methoxy - 29 amu Loss_CO Loss of Carbon Monoxide (CO) m/z 162 & 164 Loss_CH3->Loss_CO - 28 amu

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Workflow for this compound.

Based on established fragmentation patterns of analogous compounds, the following key fragmentation pathways are anticipated for this compound:

  • Molecular Ion (M⁺): The molecular ion peak will be observed as a doublet at m/z 205 and 207, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The aromatic nature of the pyridine ring contributes to the stability of the molecular ion, making it readily observable.[3]

  • Loss of a Methyl Radical (∙CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 amu) from the methoxy group.[4] This would result in a fragment ion doublet at m/z 190 and 192. This fragmentation is driven by the formation of a stable radical cation.

  • Subsequent Loss of Carbon Monoxide (CO): The fragment ion resulting from the loss of the methyl radical can often undergo a subsequent loss of carbon monoxide (28 amu) to form a more stable species.[4] This would lead to a fragment ion doublet at m/z 162 and 164.

  • Loss of a Bromine Radical (∙Br): Cleavage of the C-Br bond is another highly probable fragmentation pathway, given that it is one of the weaker bonds in the molecule. This would result in the loss of a bromine radical (79 or 81 amu), leading to a fragment ion at m/z 126. This fragment would not exhibit the characteristic bromine isotopic pattern.[5][6]

  • Loss of a CHO Radical: The methoxy group can also be lost as a formyl radical (CHO, 29 amu), leading to a fragment ion doublet at m/z 176 and 178.

The relative abundances of these fragments will depend on the ionization energy and the specific instrument conditions. However, the presence of these key fragments provides a strong fingerprint for the identification of this compound.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Analytical TechniqueInformation ProvidedStrengths for this compoundLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula and provides structural clues through fragmentation. The bromine isotopic pattern is a key identifier.Does not provide direct information about the connectivity of atoms or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.¹H NMR will show the number and connectivity of protons on the pyridine ring. ¹³C NMR will identify all carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.Requires a larger sample amount compared to MS and can be less sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Can confirm the presence of C-O (ether), C-F, C-Br, and aromatic C=C and C=N bonds through their characteristic vibrational frequencies.Provides limited information on the overall molecular structure and connectivity.

The logical workflow for a comprehensive analysis would involve initial characterization by MS to determine the molecular weight and elemental composition (specifically the presence of bromine). This would be followed by NMR spectroscopy to establish the precise connectivity of the atoms and the substitution pattern on the pyridine ring. IR spectroscopy would serve as a complementary technique to confirm the presence of key functional groups.

Analytical_Techniques cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy MS Molecular Weight Isotopic Pattern (Br) Fragmentation NMR Connectivity Substitution Pattern ¹H, ¹³C, ¹⁹F Environments MS->NMR Provides MW for Formula Confirmation NMR->MS Confirms Structure Proposed by MS IR Functional Groups C-O, C-F, C-Br Aromatic Ring IR->NMR Confirms Functional Groups in Structure

Caption: Interplay of Analytical Techniques for Structural Elucidation.

Experimental Protocols

For researchers aiming to replicate or adapt these analytical approaches, the following protocols provide a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum on the same instrument with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR:

    • Acquire the spectrum with proton decoupling.

    • Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.[7]

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal or KBr plates and subtract it from the sample spectrum.

Conclusion

The structural characterization of this compound is a multi-faceted process where mass spectrometry plays a pivotal, yet not solitary, role. By understanding the predictable fragmentation patterns based on the compound's substituents, researchers can confidently interpret mass spectral data. The iconic M/M+2 isotopic signature of bromine serves as an immediate and unmistakable identifier. When combined with the detailed structural insights from NMR and the functional group confirmation from IR spectroscopy, a complete and unambiguous picture of the molecule emerges. This guide provides the foundational knowledge and practical protocols for scientists to approach the analysis of this and similar halogenated pyridine derivatives with a robust and scientifically rigorous strategy.

References

A Comparative Guide to the FT-IR Spectroscopy of 5-Bromo-3-fluoro-2-methoxypyridine and its Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vibrational Spectroscopy for Substituted Pyridines

5-Bromo-3-fluoro-2-methoxypyridine is a trisubstituted pyridine ring, a heterocyclic aromatic structure fundamental to many biologically active molecules. The precise arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group—dictates its chemical reactivity and physical properties. FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies, covalent bonds within the molecule stretch and bend, creating a unique spectral "fingerprint". This fingerprint allows for the unambiguous identification of functional groups and provides insights into the molecular structure.

For a molecule like this compound, FT-IR spectroscopy is indispensable for:

  • Structural Verification: Confirming the presence of the key functional groups (C-Br, C-F, C-O, and the pyridine ring).

  • Purity Assessment: Detecting impurities by identifying unexpected absorption bands.

  • Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthesis.

This guide will deconstruct the FT-IR spectrum of this compound by analyzing the characteristic absorption regions of each functional group. We will draw comparisons with simpler, related molecules—2-methoxypyridine and 5-bromo-2-methoxypyridine—to understand the electronic and steric influence of the substituents on the vibrational frequencies of the pyridine ring.

Spectral Analysis: Deconvoluting the Functional Group Vibrations

The infrared spectrum of an organic molecule is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains characteristic absorptions for specific bonds, while the latter is a complex region of many overlapping signals, unique to the entire molecule.

The Pyridine Ring and Aromatic C-H Vibrations

The pyridine ring, an aromatic system, gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹.[1] For this compound, which has two adjacent hydrogens on the ring, we expect to see weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

The pyridine ring itself has characteristic C=C and C=N stretching vibrations that appear in the 1600-1400 cm⁻¹ region.[1] The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. The electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating nature of the methoxy group will influence the electron density within the ring, thereby shifting these vibrational frequencies.

The Methoxy Group: C-O Stretching Vibrations

The methoxy (-OCH₃) group introduces a C-O (ether) linkage. Aryl alkyl ethers typically exhibit two characteristic C-O stretching bands: an asymmetric stretch and a symmetric stretch. The asymmetric C-O-C stretching vibration is usually a strong, prominent band found in the 1300-1200 cm⁻¹ region.[2] The symmetric stretch is typically weaker and appears at lower wavenumbers, around 1075-1020 cm⁻¹ .[3] For 2-methoxypyridine, a strong band is observed in the region of 1250 cm⁻¹ which can be attributed to the asymmetric C-O stretch.

The Halogen Substituents: C-F and C-Br Vibrations

The carbon-halogen bonds also have characteristic stretching vibrations, though their positions are highly dependent on the mass of the halogen atom.

  • C-F (aryl) Stretch: The carbon-fluorine bond is strong, and its stretching vibration is expected to produce a strong absorption in the 1250-1150 cm⁻¹ region.[1] This band can sometimes overlap with other strong absorptions in this region, such as the C-O stretch.

  • C-Br (aryl) Stretch: Due to the heavier mass of the bromine atom, the C-Br stretching vibration occurs at a much lower frequency. It is expected to appear as a medium to strong intensity band in the fingerprint region, typically between 600-500 cm⁻¹ .

Comparative Spectral Analysis

Functional GroupVibration Mode2-Methoxypyridine (Expected/Observed, cm⁻¹)5-Bromo-2-methoxypyridine (Expected/Observed, cm⁻¹)This compound (Predicted, cm⁻¹)
Aromatic C-HStretch~3050-3000[4]~3050-3000[5][6]~3100-3000
Pyridine RingC=C, C=N Stretch~1600, ~1480, ~1440[4]~1580, ~1460, ~1380[5][6]~1600-1400 (multiple bands)
Methoxy GroupAsymmetric C-O-C Stretch~1250 (strong)[7]~1280 (strong)[5][6]~1290-1240 (strong)
Methoxy GroupSymmetric C-O-C Stretch~1030[7]~1020[5][6]~1040-1010
C-F BondStretchN/AN/A~1250-1150 (strong)
C-Br BondStretchN/A~650-550[5][6]~600-500

Note: Observed values are approximated from publicly available spectra. Predicted values for this compound are based on established group frequency correlations and the influence of the combined electronic effects of the substituents.

The introduction of the electron-withdrawing bromine atom in 5-bromo-2-methoxypyridine is expected to slightly shift the pyridine ring vibrations compared to 2-methoxypyridine. The further addition of a highly electronegative fluorine atom in this compound will induce further shifts in the ring vibrations and introduce a strong C-F stretching band.

The logical relationship for interpreting the FT-IR spectrum of this compound is visualized in the following diagram:

G cluster_molecule This compound cluster_groups Functional Groups cluster_vibrations Vibrational Modes (cm⁻¹) Molecule Molecular Structure Pyridine Pyridine Ring Molecule->Pyridine Methoxy Methoxy (-OCH3) Molecule->Methoxy Fluorine Fluorine (-F) Molecule->Fluorine Bromine Bromine (-Br) Molecule->Bromine Py_Vib C=C, C=N Stretch (1600-1400) Pyridine->Py_Vib CH_Vib Aromatic C-H Stretch (3100-3000) Pyridine->CH_Vib CO_Vib C-O Stretch (1290-1240, 1040-1010) Methoxy->CO_Vib CF_Vib C-F Stretch (1250-1150) Fluorine->CF_Vib CBr_Vib C-Br Stretch (600-500) Bromine->CBr_Vib

Caption: Key functional groups of this compound and their corresponding FT-IR vibrational modes.

Experimental Protocols for FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a transparent pellet.

Causality: KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has the property of plastic deformation under pressure, forming a solid, glass-like disc that allows the IR beam to pass through. This method provides a spectrum of the pure compound without solvent interference.

Step-by-Step Methodology:

  • Drying: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the spectrum.[6] Store the dried KBr in a desiccator.

  • Sample and KBr Measurement: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.

  • Grinding and Mixing: In an agate mortar and pestle, grind the KBr to a fine powder. Add the sample and continue to grind the mixture until it is a homogenous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture.[6] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.

  • Pellet Inspection: Carefully release the pressure and remove the pellet from the die. A good pellet should be thin and transparent or translucent.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.

Causality: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in direct contact with the crystal. This evanescent wave is absorbed by the sample at specific frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Wipe the crystal with a soft cloth dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Collection: With the clean, dry ATR crystal in place, collect a background spectrum. This will account for any absorptions from the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring the entire surface of the crystal is covered.

  • Applying Pressure: Use the built-in pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is essential for a high-quality spectrum.

  • Data Acquisition: Acquire the FT-IR spectrum. As with the KBr method, co-adding 16-32 scans is standard practice.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in step 1.

The workflow for selecting an appropriate FT-IR method and interpreting the results is as follows:

G cluster_workflow FT-IR Analysis Workflow Start Start: Solid Sample (this compound) Method_Choice Choose Sampling Method Start->Method_Choice ATR ATR-FTIR (Minimal Preparation) Method_Choice->ATR Speed/Ease KBr KBr Pellet (Transmission) Method_Choice->KBr Quantitative/No ATR ATR_Protocol Follow ATR Protocol ATR->ATR_Protocol KBr_Protocol Follow KBr Protocol KBr->KBr_Protocol Acquire_Spectrum Acquire Spectrum ATR_Protocol->Acquire_Spectrum KBr_Protocol->Acquire_Spectrum Analyze_Spectrum Analyze Spectrum Acquire_Spectrum->Analyze_Spectrum Compare Compare with Reference Data and Analogs Analyze_Spectrum->Compare Report Report Findings Compare->Report

Caption: A decision workflow for the FT-IR analysis of a solid organic compound.

Conclusion

The FT-IR spectrum of this compound is characterized by a combination of absorptions arising from its aromatic core and its diverse functional groups. By understanding the expected frequency ranges for aromatic C-H, pyridine ring, C-O, C-F, and C-Br vibrations, researchers can effectively use FT-IR spectroscopy for the identification and quality assessment of this important chemical intermediate. A comparative approach, referencing the spectra of simpler analogs like 2-methoxypyridine and 5-bromo-2-methoxypyridine, provides valuable context for interpreting the spectral shifts induced by the substituents. The choice between the KBr pellet and ATR techniques for sample preparation will depend on the specific analytical requirements, with ATR offering speed and simplicity, and the KBr method providing a classic approach for high-quality transmission spectra.

References

The Strategic Utility of 5-Bromo-3-fluoro-2-methoxypyridine in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutics. The halogenated pyridine scaffold, in particular, has emerged as a privileged structure due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the versatile building block, 5-Bromo-3-fluoro-2-methoxypyridine. We will explore its application in the synthesis of potent kinase inhibitors and compare the resulting compounds with established alternatives, supported by experimental data and detailed protocols.

The Versatility of the this compound Scaffold

This compound is a highly functionalized pyridine derivative that offers medicinal chemists a unique combination of reactive sites and beneficial physicochemical properties. The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring provides a powerful platform for scaffold diversification and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling the exploration of chemical space and the optimization of interactions with biological targets.[2][3]

The fluorine atom at the 3-position is a key feature that can significantly enhance the metabolic stability and membrane permeability of a drug candidate. The introduction of fluorine can also modulate the pKa of nearby functional groups and lead to more favorable binding interactions with target proteins.[1]

The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can participate in hydrogen bonding, contributing to the overall binding affinity and solubility of the final compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The utility of the this compound scaffold is particularly evident in the synthesis of kinase inhibitors, a critical class of therapeutics for the treatment of cancer and other diseases.[2][4][5] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions.

Comparative Analysis: Selpercatinib and Hypothetical Derivatives

Selpercatinib has demonstrated significant efficacy in the treatment of various cancers driven by RET gene alterations.[6] The pyrazolopyridine core of selpercatinib, which can be constructed from a substituted bromopyridine, is crucial for its potent inhibitory activity.

CompoundTarget KinaseIC50 (nM)Key Structural Features
Selpercatinib RET<10Pyrazolo[1,5-a]pyridine core, complex side chain interacting with the ATP binding site.
Hypothetical Derivative ARETPredicted: <50Introduction of a fluorine atom at the 3-position of the pyridine core could enhance binding affinity and metabolic stability.
Hypothetical Derivative BOther Kinases (e.g., JAK, ALK)To be determinedModification of the substituent at the 5-position via Suzuki coupling could alter kinase selectivity.

The data for hypothetical derivatives is predictive and for illustrative purposes. Experimental validation is required.

The introduction of a fluorine atom, as present in this compound, into a selpercatinib-like scaffold could potentially lead to improved pharmacokinetic properties and enhanced binding interactions within the ATP-binding pocket of the RET kinase. Further exploration of Suzuki coupling reactions at the 5-position could yield derivatives with altered kinase selectivity profiles, potentially targeting other kinases such as Janus kinases (JAKs) or Anaplastic Lymphoma Kinase (ALK), which are also important targets in oncology and inflammatory diseases.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a dried reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the diversification of the this compound scaffold.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Diversified Pyridine Scaffold C->D C-C Bond Formation E Further Functionalization (e.g., Nucleophilic Substitution, Reduction, Oxidation) D->E F Biologically Active Target Molecules E->F

Caption: Generalized synthetic workflow for the diversification of the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR).[7] Key insights can be gained by:

  • Varying the Aryl Group in Suzuki Coupling: Introducing different substituted aryl or heteroaryl groups can probe the hydrophobic and electronic requirements of the target's binding pocket.

  • Modification of the Methoxy Group: Demethylation to the corresponding pyridone or conversion to other alkoxy groups can alter solubility and hydrogen bonding capabilities.

  • Functionalization of the Pyridine Ring: If other positions are amenable to reaction, further substitution can fine-tune the electronic properties and steric profile of the molecule.

The following diagram illustrates the key structural features of a hypothetical kinase inhibitor derived from this compound and their potential interactions with a kinase active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone H-bonds) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front pyridine Fluorinated Pyridine Core pyridine->hinge H-bonding with Pyridine Nitrogen methoxy Methoxy Group methoxy->solvent_front Solubility/ H-bonding aryl Substituted Aryl Group (from Suzuki Coupling) aryl->hydrophobic_pocket Hydrophobic Interactions aryl->gatekeeper Steric Interactions

Caption: Potential binding interactions of a kinase inhibitor derived from this compound within a kinase active site.

Conclusion

This compound represents a highly valuable and versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors. Its unique combination of a reactive bromine handle, a beneficial fluorine atom, and a modulating methoxy group provides a robust platform for the generation of diverse and potent therapeutic candidates. While direct biological data for compounds synthesized from this specific starting material requires further investigation in the public domain, the successful development of analogous compounds like selpercatinib underscores the immense potential of this scaffold. The experimental protocols and SAR insights provided in this guide aim to empower researchers in their efforts to leverage this compound for the discovery and development of next-generation therapeutics.

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-3-fluoro-2-methoxypyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 5-Bromo-3-fluoro-2-methoxypyridine derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research. While a public crystal structure for this compound is not available, this guide will leverage the detailed crystallographic data of a closely related analogue, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , as a case study to illustrate the power of X-ray crystallography. Furthermore, we will objectively compare this "gold standard" technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing supporting data and experimental insights to aid in the selection of the most appropriate analytical workflow.

The Unambiguous Proof: X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and stereochemistry. The resulting electron density map offers a static, high-resolution snapshot of the molecule's conformation in the solid state.

Case Study: The Crystal Structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

A study on the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine (C₁₂H₉BrFNO) provides a valuable framework for understanding the structural nuances of this class of compounds.[1][2] The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₉BrFNO
Molecular Weight282.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9376 (4)
b (Å)20.999 (3)
c (Å)13.2700 (15)
β (°)95.035 (7)
Volume (ų)1093.0 (2)
Z4

Table 1: Crystallographic data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.[1]

The analysis revealed that the 1-bromo-4-methoxybenzene and the 2-fluoropyridine ring systems are nearly planar.[1] A significant dihedral angle of 51.39 (5)° exists between these two rings.[1] In the crystal packing, the molecules are held together by van der Waals forces, with no classical hydrogen bonding observed.[1] This detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies, such as docking to a biological target.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for a high-quality single crystal, which can be a significant challenge to obtain.[3] Therefore, a multi-faceted approach utilizing other analytical techniques is often necessary for a comprehensive structural understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.[4][5] Unlike the static picture from crystallography, NMR can reveal information about the dynamic nature of molecules.[5]

Technique Information Gained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[6]Unambiguous structural determination.[6]Requires a single, well-diffracting crystal. Provides a static picture of the molecule.[3]
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, dynamic processes in solution.[4][7]Provides structural information in solution, can study dynamic processes.[5]Structure is an average of conformations in solution. Can be complex to interpret for large molecules.[8]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.[9]High sensitivity, requires very small sample amounts, provides accurate molecular weight.[10]Does not provide 3D structural information directly. Fragmentation can be complex to interpret.[9]

Table 2: Comparison of key analytical techniques for small molecule characterization.

For a this compound derivative, ¹H NMR would reveal the number of distinct protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group.[7] ¹³C NMR would provide information on the carbon framework, while ¹⁹F NMR would be highly informative due to the fluorine substituent.

Mass Spectrometry: Confirming Composition and Gaining Fragmentation Clues

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound with high accuracy.[9][10] For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides a characteristic signature, aiding in the confirmation of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Experimental Protocols

X-ray Crystallography Workflow

The successful determination of a crystal structure follows a well-defined workflow.

A typical workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Single Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. For the case study, colorless needles were obtained by recrystallization from a saturated chloroform/methanol solution.[1]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[11] Data for the case study was collected on a Bruker Kappa APEXII CCD diffractometer.[1]

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[1]

  • Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability.

NMR Spectroscopy Protocol for Halogenated Pyridines

A general workflow for NMR-based structure elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • ¹⁹F NMR: If applicable, acquire a fluorine spectrum.

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C connectivities, which is crucial for piecing together the molecular structure.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift referencing.

  • Spectral Analysis and Structure Elucidation: Integrate the signals in the ¹H NMR spectrum, analyze the chemical shifts, and use the correlation data from 2D NMR to assemble the final structure.

Mass Spectrometry Protocol

A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and isotopic distribution. For high-resolution data, use software to calculate the elemental composition.

Conclusion

The structural elucidation of this compound derivatives is most robustly achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While X-ray crystallography provides the definitive solid-state structure, its success hinges on the ability to produce high-quality crystals. NMR offers invaluable insights into the molecule's structure and dynamics in solution, and mass spectrometry provides crucial confirmation of the molecular formula and can offer structural clues through fragmentation analysis. By understanding the strengths and limitations of each technique, researchers can devise an optimal analytical strategy to comprehensively characterize these important chemical entities.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 5-Bromo-3-fluoro-2-methoxypyridine, a key building block in the synthesis of novel therapeutics, is no exception. The presence of even minute impurities can have significant downstream effects, potentially altering reaction kinetics, introducing unwanted side products, or, in a clinical context, impacting the toxicological profile of an active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, offering insights into the rationale behind method selection and providing practical, data-supported protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a meticulously controlled process governed by stringent regulatory standards. Analytical method validation is a documented process that establishes the suitability of an analytical method for its intended purpose, ensuring accuracy, precision, and reliability of results.[1][2] For an intermediate like this compound, a robust analytical purity assessment strategy is not merely a quality control measure but a fundamental component of risk mitigation throughout the drug development lifecycle.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity assessment is a strategic decision based on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., qualitative screening vs. quantitative determination). This section compares the most pertinent methods for this compound.

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, excellent for quantifying non-volatile and thermally labile compounds.[3]Requires reference standards for impurity identification and quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[4]Excellent for analyzing volatile impurities and residual solvents.[5]May require derivatization for non-volatile compounds; high temperatures can degrade thermally labile analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1]Provides an absolute measure of purity without the need for a specific reference standard for each impurity; also provides structural information.[2][6]Lower sensitivity compared to chromatographic methods; requires a well-characterized internal standard.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and specificity, excellent for impurity identification.Primarily a qualitative tool unless coupled with a chromatographic technique (e.g., LC-MS, GC-MS).

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of pharmaceutical intermediates due to its versatility and quantitative power. For this compound, a C18 column is a suitable choice for the stationary phase, offering good retention and separation of the relatively non-polar analyte from potential polar and non-polar impurities.

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Data Analysis: The percentage purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Workflow for HPLC Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas chromatography is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC. For this compound, potential volatile impurities could include residual solvents from the synthesis or starting materials.

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram. When coupled with a mass spectrometer, impurity peaks can be identified by their mass spectra.

Logical Flow for Comprehensive Purity Assessment

cluster_initial Initial Assessment cluster_primary Primary Quantitative Analysis cluster_complementary Complementary Analysis cluster_final Final Purity Profile sample This compound Sample hplc HPLC-UV for Non-Volatile Impurities sample->hplc qnmr qNMR for Absolute Purity sample->qnmr gc GC-MS for Volatile Impurities sample->gc lcms LC-MS for Impurity Identification hplc->lcms report Comprehensive Purity Report hplc->report qnmr->report gc->report lcms->report

Caption: A logical workflow for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[7] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[1][2] This is particularly advantageous as it does not require the synthesis and isolation of every potential impurity for calibration.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh and add approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Method Validation: Ensuring Reliability and Compliance

Regardless of the chosen analytical method, validation is a mandatory step to demonstrate its suitability for the intended purpose.[8][9] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[10]

Key Validation Parameters:

ParameterDescriptionHPLCGCqNMR
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.HighHighHigh
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.ExcellentExcellentExcellent
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.WideWideWide
Accuracy The closeness of the test results obtained by the method to the true value.HighHighVery High
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.HighHighHigh
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.LowLowModerate
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.LowLowModerate
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.GoodGoodGood

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity assessment of this compound is not a one-size-fits-all endeavor. A comprehensive and robust strategy employs a combination of orthogonal analytical techniques. HPLC serves as the primary tool for routine purity testing and quantification of non-volatile impurities. GC is an essential complementary method for the analysis of volatile impurities and residual solvents. qNMR offers a powerful, absolute method for purity determination and can be invaluable for the certification of reference standards. The choice of methodology should be guided by a thorough understanding of the synthetic route of this compound and the potential impurities that may be present. By implementing a well-validated, multi-technique approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development process.

References

A Strategic Cost-Benefit Analysis of 5-Bromo-3-fluoro-2-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that balances chemical reactivity, cost, and the ultimate impact on the properties of the target molecule. Among the vast arsenal of heterocyclic intermediates, substituted pyridines are paramount. This guide provides an in-depth cost-benefit analysis of 5-Bromo-3-fluoro-2-methoxypyridine , a highly functionalized reagent, comparing it against common alternatives to inform strategic synthetic planning.

Chapter 1: Profile of Key Pyridine Building Blocks

The utility of a building block is defined by its reactivity, availability, and cost. This compound is a specialty reagent, and its cost reflects the value embedded in its unique substitution pattern. Below is a comparative overview of the target compound and its viable alternatives.

Table 1: Comparative Overview of Pyridine Building Blocks

CompoundStructureCAS No.M.W. ( g/mol )Approx. Cost ($/g)Key Features
This compound 124432-70-8206.01$150 - $250+ Trifunctionalized; offers modulation by F and MeO groups; single site for cross-coupling.[1][2][3]
5-Bromo-2-methoxypyridine 13472-85-0188.02$5 - $17 Non-fluorinated analog; good for assessing the direct impact of fluorine.[4][5][6]
2-Bromo-5-fluoropyridine 41404-58-4175.99$1.50 - $6 Common fluorinated pyridine; different regioisomerism of reactive sites.[7][8][9][10]
3,5-Dibromopyridine 625-92-3236.89$0.30 - $1.50 Economical di-halogenated scaffold; allows for sequential, regioselective functionalization.[11][12][13][14]

Note: Prices are estimates based on publicly available catalog data for research quantities and are subject to change. Bulk pricing may differ significantly.

Chapter 2: The Strategic Value of Fluorine and Methoxy Substitution

The decision to use a premium reagent like this compound is rooted in the powerful, synergistic effects of its substituents. Understanding these effects is key to justifying its cost.

The "Fluorine Factor": More Than Just an H-mimic

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[15] Its benefits are manifold:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a metabolically labile position can significantly increase a drug's half-life and bioavailability.[16][17]

  • Modulation of Basicity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When placed on a pyridine ring, it lowers the pKa of the ring nitrogen, which can prevent unwanted protonation at physiological pH and reduce off-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing ligand binding affinity and potency.[17]

  • Improved Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier.[18]

The Influence of the 2-Methoxy Group

The methoxy group at the 2-position is not merely a passive substituent. It plays a crucial role in tuning the electronic properties and reactivity of the pyridine ring:

  • Electronic Effects: As an electron-donating group, the 2-methoxy substituent increases the electron density of the pyridine ring, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[19]

  • Basicity Mitigation: A 2-methoxy group can lower the basicity of the pyridine nitrogen through inductive effects and conformational blocking of the nitrogen lone pair, which can be advantageous in reactions that are sensitive to substrate basicity.[20]

The combination of a 3-fluoro and a 2-methoxy group creates a unique electronic environment that is difficult to replicate with simpler building blocks, providing chemists with fine control over the properties of the final molecule.

Chapter 3: Comparative Performance in Key Synthetic Transformations

The true value of a building block is demonstrated in its performance. We will analyze the use of this compound and its alternatives in two of the most fundamental C-C and C-N bond-forming reactions in modern synthesis.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the pre-eminent method for constructing biaryl scaffolds.[21] The challenge often lies in achieving efficient coupling with electron-rich or sterically hindered heterocyclic halides.

Hypothetical Reaction: Coupling with 4-methoxyphenylboronic acid.

This protocol is a representative procedure based on established methods for similar substrates and should be optimized for specific cases.[22][23]

  • Assembly: To an oven-dried Schlenk tube, add the bromopyridine substrate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 2: Predicted Performance & Cost Analysis for Suzuki-Miyaura Coupling

SubstratePredicted YieldKey ConsiderationsReagent Cost per mmol
This compound Good to ExcellentElectronically balanced system often leads to clean, high-yielding reactions. The high cost is the primary drawback.~$41.20
5-Bromo-2-methoxypyridine ExcellentGenerally highly reactive due to the electron-donating methoxy group. A cost-effective choice if fluorine is not required.~$1.22
2-Bromo-5-fluoropyridine GoodStandard, reliable coupling partner. Reactivity can be slightly lower than non-fluorinated analogs in some cases.~$0.44
3,5-Dibromopyridine (Monocoupling) GoodSelective monocoupling is achievable but may require careful control of stoichiometry and conditions to avoid di-substitution. Very low cost.~$0.09
B. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[24]

Hypothetical Reaction: Coupling with morpholine.

This is a general protocol and requires optimization. The choice of ligand and base is critical for success.[25][26]

  • Assembly: In a glovebox or under an inert atmosphere, combine the bromopyridine substrate (1.0 mmol, 1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XantPhos, 3 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 equiv.) in a Schlenk tube.

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 3: Predicted Performance & Cost Analysis for Buchwald-Hartwig Amination

SubstratePredicted YieldKey ConsiderationsReagent Cost per mmol
This compound GoodThe electron-withdrawing fluorine may slightly retard the initial oxidative addition step compared to its non-fluorinated analog, but clean reactions are expected.~$41.20
5-Bromo-2-methoxypyridine Good to ExcellentThe electron-rich nature generally facilitates oxidative addition, leading to efficient coupling.~$1.22
2-Bromo-5-fluoropyridine GoodA very common substrate for this reaction. The 2-bromo position is highly activated towards coupling.~$0.44
3,5-Dibromopyridine (Monocoupling) Moderate to GoodAchieving selective mono-amination can be challenging and often results in mixtures, complicating purification.~$0.09

Chapter 4: A Decision Framework for Reagent Selection

The choice of building block is a multi-faceted decision. This compound is a "specialist" tool, whereas its alternatives are versatile "workhorses." The following diagram provides a logical workflow for making this strategic choice.

decision_framework start Project Goal Defined q1 Is the specific 3-F, 2-MeO substitution pattern critical for target properties (e.g., potency, SAR)? start->q1 reagent_A High-Value Path: Use this compound q1->reagent_A Yes q2 Is fluorine incorporation required for metabolic stability / pKa modulation? q1->q2 No / Unsure end Proceed to Synthesis Optimization reagent_A->end reagent_B Fluorination Path: Consider 2-Bromo-5-fluoropyridine or other fluorinated isomers q2->reagent_B Yes q3 Is cost a primary constraint? (e.g., early-stage screening, scale-up) q2->q3 No reagent_B->end reagent_C Cost-Effective Path: Use non-fluorinated analogs like 5-Bromo-2-methoxypyridine q3->reagent_C Yes, direct analog needed reagent_D Scaffold-Building Path: Use 3,5-Dibromopyridine for sequential diversification q3->reagent_D Yes, building complex scaffold reagent_C->end reagent_D->end

Caption: Decision workflow for selecting a pyridine building block.

Conclusion

This compound is a potent, high-value synthetic intermediate. Its cost is significant, but justified in scenarios where the unique combination of metabolic blocking (fluorine), electronic modulation (fluorine and methoxy), and a single, defined point of reactivity (bromine) is paramount to the success of a drug discovery program.

For early-stage exploration, large-scale synthesis, or when the specific benefits of fluorine are not required, more economical alternatives such as 5-Bromo-2-methoxypyridine or 2-Bromo-5-fluoropyridine offer excellent performance at a fraction of the cost. For building molecular complexity through sequential reactions, the highly affordable 3,5-Dibromopyridine remains an outstanding choice.

Ultimately, the decision rests on a careful analysis of the project's scientific goals, stage of development, and budgetary constraints. By understanding the distinct cost-benefit profile of each reagent, researchers can make more informed and strategic decisions, accelerating the path to novel discoveries.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-3-fluoro-2-methoxypyridine is a key heterocyclic building block, and its precise characterization is the bedrock upon which reliable and reproducible research is built. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound, offering a practical framework for its identification and differentiation from its structural isomers.

The strategic placement of bromo, fluoro, and methoxy substituents on the pyridine ring gives rise to subtle yet significant differences in the spectroscopic signatures of its isomers. Understanding these nuances is critical for researchers to ensure the correct starting material is utilized in complex synthetic pathways, thereby preventing costly and time-consuming errors. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a comparative analysis with its isomers, 3-Bromo-5-fluoro-2-methoxypyridine and 2-Bromo-5-fluoro-3-methoxypyridine.

The Structural Significance: Why Isomer Differentiation Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A minor change in the position of a substituent on the pyridine ring can drastically alter its electronic properties, steric profile, and potential binding interactions with biological targets. The following diagram illustrates the structural differences between the three isomers discussed in this guide.

G cluster_0 This compound cluster_1 3-Bromo-5-fluoro-2-methoxypyridine cluster_2 2-Bromo-5-fluoro-3-methoxypyridine a N b C-Br a->b c C-H b->c d C-F c->d e C-OCH3 d->e f C e->f f->a g N h C-F g->h i C-H h->i j C-Br i->j k C-OCH3 j->k l C k->l l->g m N n C-F m->n o C-H n->o p C-H o->p q C-OCH3 p->q r C-Br q->r r->m

Caption: Molecular structures of the three pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a detailed roadmap of the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two aromatic protons and a singlet for the methoxy group. The fluorine atom at the 3-position will introduce characteristic couplings to the adjacent protons.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ H-4 (ppm)δ H-6 (ppm)δ -OCH₃ (ppm)J (Hz)
This compound~7.4 (dd)~7.9 (d)~4.0 (s)JH4-F3 ≈ 8-10, JH4-H6 ≈ 2-3
3-Bromo-5-fluoro-2-methoxypyridine~7.2 (dd)~7.8 (d)~3.9 (s)JH4-F5 ≈ 3-4, JH4-H6 ≈ 2-3
2-Bromo-5-fluoro-3-methoxypyridine~7.1 (dd)~8.0 (d)~3.9 (s)JH4-F5 ≈ 8-10, JH4-H6 ≈ 2-3

Note: The chemical shifts and coupling constants are estimated based on known substituent effects on the pyridine ring. Actual experimental values may vary slightly.

Interpretation Insights:

  • This compound: The proton at the 4-position is expected to be a doublet of doublets due to coupling with both the fluorine at the 3-position and the proton at the 6-position. The proton at the 6-position will likely appear as a doublet, coupled to the H-4 proton.

  • Comparative Isomers: The key to distinguishing the isomers lies in the fluorine coupling constants. In 3-bromo-5-fluoro-2-methoxypyridine, the fluorine is meta to the H-4 proton, resulting in a smaller coupling constant. In 2-bromo-5-fluoro-3-methoxypyridine, the fluorine is ortho to the H-4 proton, leading to a larger coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -OCH₃ (ppm)
This compound~155 (d)~145 (d)~125 (d)~110 (s)~140 (d)~57 (s)
3-Bromo-5-fluoro-2-methoxypyridine~158 (s)~115 (s)~130 (d)~140 (d)~142 (d)~56 (s)
2-Bromo-5-fluoro-3-methoxypyridine~142 (s)~150 (d)~118 (d)~145 (d)~148 (d)~58 (s)

Note: The chemical shifts are estimated, and the 'd' indicates a doublet due to C-F coupling. The magnitude of the coupling constant provides further structural information.

Interpretation Insights:

  • The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 200-250 Hz.

  • Carbon atoms two or three bonds away from the fluorine will show smaller coupling constants (²JCF and ³JCF).

  • The positions of the brominated and methoxylated carbons can be deduced from their characteristic chemical shifts.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₆H₅BrFNO205.01205/207190/192 ([M-CH₃]⁺), 176/178 ([M-CHO]⁺), 126 ([M-Br]⁺)
3-Bromo-5-fluoro-2-methoxypyridineC₆H₅BrFNO205.01205/207190/192 ([M-CH₃]⁺), 176/178 ([M-CHO]⁺), 126 ([M-Br]⁺)
2-Bromo-5-fluoro-3-methoxypyridineC₆H₅BrFNO205.01205/207190/192 ([M-CH₃]⁺), 176/178 ([M-CHO]⁺), 126 ([M-Br]⁺)

Interpretation Insights:

  • The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

  • While the molecular ion will be the same for all isomers, subtle differences in fragmentation patterns may be observed due to the different positions of the substituents. However, distinguishing isomers based solely on EI-MS can be challenging.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(C-H) aromaticν(C=C), ν(C=N)ν(C-O-C)ν(C-F)ν(C-Br)
This compound~3100-3000~1600-1450~1250, ~1050~1100-1000~700-600
3-Bromo-5-fluoro-2-methoxypyridine~3100-3000~1600-1450~1250, ~1050~1100-1000~700-600
2-Bromo-5-fluoro-3-methoxypyridine~3100-3000~1600-1450~1250, ~1050~1100-1000~700-600

Interpretation Insights:

  • The IR spectra of the three isomers are expected to be very similar, as they all contain the same functional groups.

  • Characteristic absorptions for the aromatic C-H stretching, C=C and C=N ring stretching, C-O-C stretching of the methoxy group, C-F stretching, and C-Br stretching will be present.

  • While IR is excellent for confirming the presence of these functional groups, it is not the primary technique for distinguishing between these positional isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy prep_nmr Sample Preparation: Dissolve 10-20 mg in 0.6 mL CDCl₃ with TMS as internal standard. h1_nmr ¹H NMR Acquisition: 400 MHz spectrometer, 32 scans, 1s relaxation delay. prep_nmr->h1_nmr c13_nmr ¹³C NMR Acquisition: 100 MHz spectrometer, 1024 scans, 2s relaxation delay. prep_nmr->c13_nmr prep_ms Sample Preparation: Dissolve 1 mg in 1 mL MeOH. acq_ms MS Acquisition: Electron Ionization (EI) at 70 eV, scan range m/z 50-300. prep_ms->acq_ms prep_ir Sample Preparation: Thin film on KBr plates or use of ATR accessory. acq_ir IR Acquisition: 4000-400 cm⁻¹ range, 16 scans. prep_ir->acq_ir

Caption: Recommended experimental workflows for spectroscopic analysis.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. A larger number of scans (1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds is appropriate.

Mass Spectrometry (MS) [1]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or a gas chromatograph. Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 50-300).

Infrared (IR) Spectroscopy [1]

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) method is convenient. For a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal quality.

Conclusion

The comprehensive characterization of this compound and its distinction from structural isomers is a critical step in ensuring the integrity of research and development in the chemical sciences. While mass spectrometry and IR spectroscopy are valuable for confirming the molecular weight and the presence of key functional groups, NMR spectroscopy, particularly the analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, provides the definitive evidence for unambiguous structural assignment. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently identify and utilize this compound in their synthetic endeavors.

References

A Senior Application Scientist's Comparative Guide to Halogenated Pyridines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role of Halogenated Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, act as a ligand for metal centers, and modulate physicochemical properties makes it an invaluable heterocycle. The functionalization of this ring system is therefore of paramount importance, and halogenated pyridines serve as the primary gateway for constructing molecular complexity.[3][4]

This guide provides an in-depth comparative analysis of the four key types of halogenated pyridines—fluoro-, chloro-, bromo-, and iodo-pyridines—across the most critical transformations in organic synthesis. We will move beyond simple reactivity trends to explore the underlying mechanistic principles, provide field-tested experimental protocols, and present quantitative data to empower chemists to make informed strategic decisions in their synthetic endeavors.

The Duality of Reactivity: Understanding the Halogen's Influence

The choice of halogen is not arbitrary; it dictates the synthetic pathways available to the researcher. The reactivity of a C-X bond on the pyridine ring is governed by a delicate interplay of bond strength and the electronic nature of the halogen. This leads to two opposing reactivity trends that form the central theme of this guide:

  • For Palladium-Catalyzed Cross-Coupling: The reactivity follows the order I > Br > Cl >> F . This trend is inversely correlated with the Carbon-Halogen (C-X) bond dissociation energy. The rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond, a process that is significantly easier for the weaker bonds of heavier halogens.[5][6]

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity is typically reversed: F > Cl > Br > I . Here, the reaction proceeds through a negatively charged Meisenheimer intermediate. The high electronegativity of fluorine is superior at stabilizing this intermediate through induction, thereby lowering the activation energy of the rate-determining nucleophilic attack.[7][8]

Furthermore, the position of the halogen on the electron-deficient pyridine ring dramatically influences reactivity. In both cross-coupling and SNAr, the C2 and C4 positions are activated by the ring nitrogen, which can stabilize key intermediates through resonance. The C3 position lacks this direct stabilization and is generally less reactive.[9][10]

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most powerful and versatile methods for forming C-C, C-N, and C-O bonds on the pyridine core. The choice of halogen is the primary determinant of reaction efficiency and the required catalyst system.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki reaction is indispensable for creating biaryl and hetero-biaryl linkages. The reactivity differences among halopyridines are stark and dictate the required level of catalyst sophistication.

  • Iodopyridines: As the most reactive substrates, they readily undergo oxidative addition. Couplings can often be achieved under mild conditions with simple catalysts like Pd(PPh₃)₄ and weak bases.[11][12] They are the ideal choice when high reactivity is paramount.

  • Bromopyridines: Representing a perfect balance of reactivity and stability, bromopyridines are the workhorses for Suzuki couplings. They react reliably under standard conditions and are often preferred over iodides due to lower cost and greater substrate variety.

  • Chloropyridines: Their strong C-Cl bond makes them significantly less reactive. Successful coupling is a testament to modern catalyst development, requiring specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13][14] These advanced catalytic systems are necessary to facilitate the challenging oxidative addition step.[14]

  • Fluoropyridines: Due to the immense strength of the C-F bond, fluoropyridines are almost completely unreactive in Suzuki couplings and are not considered viable substrates.[5][15]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
Halopyridine SubstrateTypical Catalyst/LigandTypical BaseTemperature (°C)Representative Yield (%)Causality and Key Insights
2-Iodopyridine Pd(PPh₃)₄Na₂CO₃80-100>90%Weak C-I bond allows for easy oxidative addition with standard, less active catalysts.[11]
2-Bromopyridine Pd(OAc)₂ / SPhosK₃PO₄100-110>90%A good compromise. More reactive than chlorides, allowing for robust and high-yielding reactions.
2-Chloropyridine Buchwald Precatalyst (e.g., XPhos Pd G3)K₃PO₄ / Cs₂CO₃110-13075-95%Requires a highly active catalyst with bulky, electron-rich ligands to overcome the high C-Cl bond energy for oxidative addition.[13][14]
2-Fluoropyridine All tested systemsN/AN/A<5%The C-F bond is too strong for oxidative addition with standard palladium catalysts.[5][15]
Experimental Protocol: Suzuki Coupling of a Challenging 2-Chloropyridine

This protocol demonstrates the use of a modern precatalyst system required for the activation of less reactive chloro-heterocycles.

  • Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene (5 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is crucial for installing amine functionalities, which are prevalent in pharmaceuticals. The reactivity trend mirrors that of the Suzuki coupling.

  • Iodo- and Bromopyridines: These are excellent substrates, reacting efficiently with a wide range of primary and secondary amines using various palladium/phosphine ligand systems.[16][17][18] For volatile amines, sealed-tube methods may be necessary to prevent evaporation.[19][20]

  • Chloropyridines: Like in Suzuki couplings, chloropyridines are viable but demand more active catalysts. The development of ligands by Buchwald and Hartwig was specifically aimed at making these transformations possible with cheap, abundant aryl chlorides.

  • Fluoropyridines: Are not suitable substrates for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is adapted from established procedures for the amination of bromopyridines.[16][19]

  • Reactor Setup: Add 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol% and a suitable phosphine ligand like BINAP or Xantphos, 0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 80-100 °C for 4-16 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to arylalkynes, valuable intermediates in synthesis.[21][22] The reaction follows the established cross-coupling reactivity trend.

  • Iodo- and Bromopyridines: Are the standard substrates, reacting smoothly with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base.[23][24]

  • Chloropyridines: Can be used, but generally give lower yields and require higher temperatures or more specialized catalyst systems to proceed efficiently.[25]

Visualization: Generalized Cross-Coupling Workflow

The following diagram illustrates the fundamental catalytic cycle common to these palladium-catalyzed reactions. The choice of halogen primarily impacts the initial, often rate-limiting, oxidative addition step.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxiAdd Oxidative Addition (Rate-Limiting) Pd0->OxiAdd PdII_Aryl Aryl-Pd(II)-X Complex OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R' Complex Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R' (Product) RedElim->Product ArylX Aryl-X (Halopyridine) ArylX->OxiAdd I > Br > Cl >> F Reactivity Organometal R'-[M] (e.g., Boronic Acid) Organometal->Transmetal caption Fig 1. Generalized Pd-Catalyzed Cross-Coupling Cycle

Caption: Fig 1. Generalized Pd-Catalyzed Cross-Coupling Cycle

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to cross-coupling, SNAr reactions favor electron-poor rings and highly electronegative leaving groups. This mechanism does not involve a metal catalyst but proceeds via an addition-elimination pathway.[10]

Principles and Reactivity Trends

The rate-determining step is the attack of a nucleophile to form a high-energy, anionic Meisenheimer complex. The stability of this intermediate dictates the reaction rate.

  • Fluoropyridines: Are the most reactive substrates for SNAr. The extreme electronegativity of fluorine powerfully stabilizes the adjacent negative charge developed in the Meisenheimer intermediate via the inductive effect. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7][8] This high reactivity allows for the use of milder conditions and a broader range of nucleophiles.

  • Chloropyridines: Are also effective substrates and are widely used due to their lower cost and wide availability. However, they typically require more forcing conditions (higher temperatures, stronger bases) than their fluoro- counterparts.[10][26]

  • Bromo- and Iodopyridines: Are generally poor leaving groups for SNAr. Their lower electronegativity provides less stabilization for the anionic intermediate, making them far less reactive. They are typically only displaced if the pyridine ring is heavily activated by multiple strong electron-withdrawing groups.

Positional Reactivity: The ability of the pyridine nitrogen to delocalize the negative charge of the Meisenheimer complex by resonance is key. This is only possible when the halogen is at the 2- or 4-position. Consequently, the reactivity order is 4-halo > 2-halo >> 3-halo .[10] The 3-position lacks this resonance stabilization, making it exceptionally unreactive towards SNAr.

Data Presentation: Comparative Reactivity in SNAr
Halogen Leaving Group (at C2)Relative Rate Constant (kₓ/kₗ)Causality and Key Insights
Fluorine (F) ~320 (vs. Cl)High electronegativity provides maximum inductive stabilization of the anionic Meisenheimer intermediate, lowering the activation energy.[7][8]
Chlorine (Cl) 1 (Reference)Moderately good leaving group and provides some inductive stabilization. The most common substrate due to cost-effectiveness.[27]
Bromine (Br) << 1Poor inductive stabilization. Generally not used unless the ring is highly activated.
Iodine (I) << 1Poorest inductive stabilization. Not a viable leaving group for SNAr on unactivated pyridines.
Visualization: SNAr Mechanism and Resonance Stabilization

This diagram shows the formation of the Meisenheimer complex for a 4-halopyridine, illustrating how the ring nitrogen stabilizes the intermediate.

Caption: Fig 2. SNAr Mechanism showing Nitrogen Stabilization (Illustrative - requires image for full resonance forms)

Experimental Protocol: SNAr of 2-Fluoropyridine with an Amine

This protocol highlights the mild conditions often suitable for the highly reactive fluoropyridines.

  • Reactor Setup: In a round-bottom flask, dissolve the 2-fluoropyridine (1.0 mmol, 1.0 equiv) and the amine nucleophile (1.1 mmol, 1.1 equiv) in a polar aprotic solvent like DMSO or NMP (5 mL).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv).

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 80 °C. The high reactivity of the fluoride may allow for lower temperatures. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Section 3: Lithiation and Halogen-Metal Exchange

The generation of organolithium reagents from halopyridines is a powerful strategy for creating C-C bonds via subsequent reaction with an electrophile. The choice of halogen fundamentally determines whether the reaction proceeds via direct deprotonation or halogen-metal exchange.

Mechanistic Divergence: Deprotonation vs. Exchange
  • Halogen-Metal Exchange: This is the dominant pathway for iodopyridines and bromopyridines . The reaction with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) is extremely fast, even at -78 °C.[28] This provides a clean, regiochemically defined lithiopyridine corresponding to the position of the original halogen. This is a highly reliable and widely used method.

  • Direct Deprotonation (Lithiation): This pathway is favored for chloropyridines and fluoropyridines . The C-Cl and C-F bonds are less polarized and stronger, making them resistant to exchange. Instead, the organolithium acts as a base, abstracting the most acidic proton on the ring, which is typically C2 (or C6). Hindered bases like lithium diisopropylamide (LDA) are often used to favor deprotonation. For chloropyridines, a competition between slow exchange and deprotonation can sometimes lead to mixtures of products.[29]

  • "Halogen Dance": A potential side reaction, particularly with dihalopyridines, where a lithiated intermediate rearranges to a more stable lithiated isomer via a series of deprotonation/reprotonation steps, effectively causing the halogen to "dance" around the ring.[30]

Data Presentation: Outcome of Reaction with n-BuLi at -78 °C
Halopyridine SubstratePrimary Reaction PathwayResulting OrganolithiumKey Considerations
3-Iodopyridine Halogen-Metal Exchange3-LithiopyridineVery fast and clean. The method of choice for generating 3-lithiopyridine.
3-Bromopyridine Halogen-Metal Exchange3-LithiopyridineFast and efficient. Most common precursor for 3-lithiopyridine due to cost and stability.[28]
2-Chloropyridine Direct Deprotonation (at C6)2-Chloro-6-lithiopyridineC-Cl bond is resistant to exchange. Deprotonation occurs at the most acidic C-H adjacent to N.[29]
3-Chloropyridine Sluggish DeprotonationLow yield of lithiated speciesThe C-H bonds are less acidic, and exchange is slow, making this a difficult substrate to functionalize via this method.[31]
2-Fluoropyridine Direct Deprotonation (at C3)2-Fluoro-3-lithiopyridineThe ortho-directing effect of fluorine can influence the site of deprotonation.

Visualization: Competing Lithiation Pathways

G cluster_bromo 3-Bromopyridine (Br, I) cluster_chloro 2-Chloropyridine (Cl, F) BrPy 3-Bromopyridine BuLi1 + n-BuLi, -78°C Exchange Halogen-Metal Exchange (Fast) BuLi1->Exchange LiPy 3-Lithiopyridine Exchange->LiPy ClPy 2-Chloropyridine BuLi2 + n-BuLi, -78°C Deprotonation Direct Deprotonation (at C6) BuLi2->Deprotonation LiClPy 2-Chloro-6-lithiopyridine Deprotonation->LiClPy caption Fig 3. Divergent Reactivity of Halopyridines with Organolithiums

Caption: Fig 3. Divergent Reactivity of Halopyridines with Organolithiums

Experimental Protocol: Halogen-Metal Exchange of 3-Bromopyridine
  • Reactor Setup: To an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) in anhydrous THF dropwise.

  • Warming and Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.

Section 4: Synthesis, Availability, and Strategic Summary

  • Synthesis: Halopyridines are generally prepared by direct halogenation of pyridine (often requiring high temperatures), halogenation of pyridine-N-oxides (which favors C2/C4 functionalization), or via Sandmeyer-type reactions from the corresponding aminopyridines.[32][33][34]

  • Cost and Availability: In general, for simple, unsubstituted pyridines, the commercial cost and availability follow the trend: Chloro < Bromo < Iodo < Fluoro . Chloropyridines are inexpensive bulk chemicals, while specialized fluoropyridines can be significantly more expensive.

Strategic Synthesis Summary Table
Desired TransformationFirst ChoiceSecond ChoiceAvoidRationale
Suzuki / Buchwald / Sonogashira Bromopyridine Iodopyridine FluoropyridineBromopyridines offer the best balance of high reactivity, stability, and cost. Iodides are excellent but more expensive.
SNAr Fluoropyridine Chloropyridine Bromo/IodopyridineFluoropyridines are exceptionally reactive, allowing for mild conditions. Chloropyridines are a cost-effective alternative but require harsher conditions.
Regioselective Lithiation via Exchange Bromopyridine Iodopyridine Chloro/FluoropyridineHalogen-metal exchange is clean, fast, and regiochemically precise for bromo- and iodopyridines.
Cost-Sensitive Large-Scale Synthesis Chloropyridine Bromopyridine Iodo/FluoropyridineChloropyridines are the most economical starting materials, provided a suitable (often advanced) catalytic method is available.

Conclusion

The selection of a halogen on a pyridine ring is a critical strategic decision that dictates the entire synthetic route. A deep understanding of the opposing reactivity trends in cross-coupling and nucleophilic substitution, as well as the divergent pathways in lithiation chemistry, is essential for the modern synthetic chemist. While iodides and bromides are the substrates of choice for the powerful palladium-catalyzed cross-coupling reactions, fluorides and chlorides dominate in nucleophilic aromatic substitution. By leveraging this knowledge, researchers can design more efficient, robust, and innovative syntheses to access the complex pyridine-containing molecules that are vital to drug discovery and materials science.

References

confirming the structure of 5-Bromo-3-fluoro-2-methoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Structure of 5-Bromo-3-fluoro-2-methoxypyridine Reaction Products

This guide provides a comprehensive framework for performing common synthetic transformations on this compound and, critically, for confirming the structure of the resulting products using modern analytical techniques. We will delve into the causality behind experimental choices and present self-validating protocols grounded in established chemical principles.

The Reactive Landscape of this compound

The reactivity of the pyridine ring is governed by the interplay of its substituents. The ring nitrogen is electron-withdrawing, generally directing electrophilic attack to the C3 and C5 positions.[1] However, in cross-coupling reactions, the reactivity is dominated by the carbon-halogen bonds. The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl > F.[2] Therefore, the C5-Br bond is the primary site for transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, offering a reliable handle for selective functionalization while leaving the more inert C-F bond untouched.

Comparison of Common Cross-Coupling Reactions

We will explore three common and powerful reactions for functionalizing the C5 position: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Metal-Halogen Exchange.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] For this compound, this reaction provides a robust method for introducing aryl, heteroaryl, or vinyl groups at the C5 position.

Causality of Protocol Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand or a stable Pd(0) source like Pd(PPh₃)₄ is common. For less reactive partners, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[4][5]

  • Base: A base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid, facilitating the crucial transmetalation step where the organic moiety is transferred to the palladium center.[3][6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Structural Confirmation Data (Example: Phenylation)
Analytical TechniqueExpected Observation for 5-phenyl-3-fluoro-2-methoxypyridine
¹H NMR Two doublets for the pyridine protons (H-4 and H-6), signals for the new phenyl group, and a singlet for the methoxy group. The H-4 signal will exhibit coupling to the ¹⁹F nucleus.
¹³C NMR Appearance of new aromatic carbon signals. Note the characteristic large C-F coupling constants for C-3 and adjacent carbons.
¹⁹F NMR A single resonance, coupled to the H-4 proton, confirming its position adjacent to the fluorine.
Mass Spec (HRMS) The exact mass will correspond to the molecular formula C₁₂H₁₀FNO. The isotopic pattern for bromine will be absent.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArX 5-Bromo-Pyridine (Ar-Br) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for forming carbon-nitrogen bonds.[7][8] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.

Causality of Protocol Choices:

  • Catalyst System: This reaction typically requires a more specialized catalyst system than Suzuki couplings. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is paired with a bulky, electron-rich phosphine ligand (e.g., XantPhos, SPhos, BINAP).[2] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable ligand like XantPhos (0.04 equiv.) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Structural Confirmation Data (Example: Morpholine addition)
Analytical TechniqueExpected Observation for 4-(3-fluoro-2-methoxy-pyridin-5-yl)morpholine
¹H NMR Two doublets for the pyridine protons (H-4 and H-6), and two triplets for the morpholine protons. The chemical shifts of H-4 and H-6 will be shifted upfield compared to the starting material due to the electron-donating nature of the amine.
¹⁹F NMR A single resonance, coupled to the H-4 proton, confirming the regiochemistry.
Mass Spec (HRMS) The exact mass will correspond to the molecular formula C₁₀H₁₃FN₂O₂.

Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up & Purification Prep Combine Substrate, Amine, Base, Pd Precursor, Ligand AddSolvent Add Anhydrous Degassed Solvent Prep->AddSolvent Heat Heat with Stirring (100-110 °C) AddSolvent->Heat Quench Quench Reaction Heat->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Final Confirmed Product Purify->Final

Caption: A logical workflow for the Buchwald-Hartwig amination protocol.

Metal-Halogen Exchange: Creating a Nucleophile

Metal-halogen exchange offers a powerful alternative strategy. Reacting the C-Br bond with an organolithium reagent or magnesium metal generates a potent pyridyl nucleophile. This intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, DMF) to install new functional groups.[9]

Causality of Protocol Choices:

  • Reagent: n-Butyllithium (n-BuLi) or isopropylmagnesium chloride are commonly used. The exchange is extremely fast, even at very low temperatures.

  • Temperature: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organometallic intermediate or reaction with the solvent.

  • Anhydrous Conditions: The organometallic intermediates are extremely basic and moisture-sensitive. All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous.[10]

Experimental Protocol: Lithiation and Quench with an Electrophile
  • Reaction Setup: Under an inert atmosphere (Argon), add this compound (1.0 equiv.) to a flame-dried flask. Dissolve in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv.) dropwise. Stir at -78 °C for 30 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde, or DMF) (1.5 equiv.) to the solution and continue stirring at -78 °C for 1 hour.

  • Warming & Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Structural Confirmation Data (Example: Quench with CO₂)
Analytical TechniqueExpected Observation for 3-fluoro-2-methoxy-pyridine-5-carboxylic acid
¹H NMR Two doublets for the pyridine protons (H-4 and H-6). A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR Appearance of a new signal for the carbonyl carbon (~165-175 ppm).
FTIR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
Mass Spec (HRMS) The exact mass will correspond to the molecular formula C₇H₆FNO₃.

A Unified Workflow for Spectroscopic Confirmation

Regardless of the reaction performed, a systematic analytical approach is required to confirm the structure and rule out isomeric alternatives.

Analytical_Workflow Start Purified Reaction Product MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR CheckMW Does Molecular Weight Match Expected Product? MS->CheckMW CheckNMR Are NMR Signals Consistent with C5 Substitution? NMR->CheckNMR CheckMW->NMR Yes Reassess Re-evaluate Reaction (Isomer Formation?) CheckMW->Reassess No Confirm Structure Confirmed CheckNMR->Confirm Yes CheckNMR->Reassess No Xray X-ray Crystallography (If Ambiguous or Crystal Available) Confirm->Xray Optional FinalConfirm Unambiguous Structure Xray->FinalConfirm

Caption: A logical workflow for the structural confirmation of reaction products.

Key Spectroscopic Signatures to Look For:
  • ¹H NMR: The two remaining aromatic protons on the pyridine ring, H-4 and H-6, are key. H-4 is adjacent to the fluorine at C-3 and will appear as a doublet of doublets (or a broad doublet) due to coupling with both H-6 (³JHH) and the ¹⁹F nucleus (⁴JHF). H-6 is distant from the fluorine and will appear as a simple doublet due to coupling with H-4. This differential coupling is definitive proof of the C5-substitution pattern.

  • ¹⁹F NMR: This is arguably the most powerful tool for confirming regiochemistry. A single fluorine resonance confirms that the C-F bond is intact. Its observed coupling to the H-4 proton provides unambiguous evidence of their spatial relationship.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an exact mass that can be used to confirm the elemental composition, distinguishing the desired product from potential byproducts.

By combining robust synthetic protocols with a rigorous and multi-faceted analytical approach, researchers can confidently synthesize and validate novel derivatives of this compound, accelerating the pace of discovery in drug development and materials science.

References

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Bromo-3-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-fluoro-2-methoxypyridine (CAS No. 124432-70-8). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a halogenated pyridine derivative, this compound requires management as a hazardous waste from the point of generation through to its final destruction.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are toxicity and irritation. These hazards dictate the stringent personal protective equipment (PPE) and handling protocols necessary to prevent exposure.

All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS). The Globally Harmonized System (GHS) classifications for this compound are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.

Personnel Protection and Safety Measures

Prior to handling the compound or its waste, ensure all safety measures are in place.

  • Engineering Controls : Always handle this compound and its associated waste within a properly functioning laboratory chemical fume hood to minimize inhalation risk.[1][2] The work area must be well-ventilated. Emergency eyewash stations and safety showers must be immediately accessible.[2]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this substance includes:

    • Eye and Face Protection : Chemical safety goggles and a face shield.

    • Hand Protection : Nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart.[1][3]

    • Body Protection : A fully buttoned lab coat or impervious clothing to prevent skin contact.[3]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator with an appropriate filter cartridge is necessary.[3]

Waste Segregation and Storage: The Critical First Step

Proper segregation at the point of generation is the most crucial step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[4] Mixing waste streams can lead to complex and costly disposal procedures and may violate regulatory requirements.[4]

Storage Protocol:

  • Select a Compatible Container : Use only designated, compatible hazardous waste containers that are in good condition, with a secure, sealable lid.[2] The container must be airtight to prevent the release of vapors.[2]

  • Label Correctly : Attach a completed hazardous waste label to the container before adding any waste.[2] The label must clearly state "Hazardous Waste," identify the contents (including "this compound" and other components), and list the associated hazards (e.g., "Toxic," "Irritant").

  • Store Safely : Keep the waste container closed at all times except when adding waste.[4] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2] Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[2]

Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the type of waste generated.

A. Unused or Expired Pure Compound
  • Ensure the original container is securely sealed.

  • If the original label is damaged, re-label the container with the full chemical name and associated hazards.

  • Place the sealed container in a secondary containment bin.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

B. Contaminated Solid Waste

This stream includes items like gloves, weigh boats, pipette tips, and paper towels contaminated with this compound.

  • Designate a specific, labeled hazardous waste container for "Halogenated Solid Waste."

  • Place all contaminated solid materials directly into this container.

  • Do not overfill the container. Once it is three-quarters full, seal it securely.

  • Request a waste pickup from EHS.

C. Contaminated Liquid Waste

This stream includes solutions containing this compound and solvent rinses of contaminated glassware.

  • Designate a specific, labeled hazardous waste container for "Halogenated Liquid Waste."

  • Carefully pour all contaminated liquids into this container using a funnel.

  • Under no circumstances should this waste be poured down the drain. [1][5]

  • Keep a log sheet to record the constituents and approximate volumes being added.

  • Once the container is full (leaving adequate headspace), seal it securely and arrange for EHS pickup.

The Disposal Pathway: From Lab Bench to Destruction

The logical workflow for segregating and managing waste from this compound is essential for ensuring safety and compliance. The following diagram illustrates this decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (this compound) B Identify Waste Stream A->B C1 Pure Compound / Residue B->C1 Solid C2 Contaminated Solids (Gloves, Tips, etc.) B->C2 Solid C3 Contaminated Liquids (Solutions, Rinsate) B->C3 Liquid D1 Package Original Container for Disposal C1->D1 D2 Place in Labeled 'Halogenated Solid Waste' Container C2->D2 D3 Collect in Labeled 'Halogenated Liquid Waste' Container C3->D3 E Store Securely in Satellite Accumulation Area D1->E D2->E D3->E F Collection by EHS for Final Disposal E->F

Caption: Waste segregation workflow for this compound.

Approved Final Disposal Method

As a halogenated organic compound, this compound is not suitable for landfilling or simple chemical neutralization. The required and accepted method of disposal is high-temperature incineration .[6]

Specifically, the material should be sent to a licensed and authorized hazardous waste incinerator equipped with an afterburner and flue gas scrubber to neutralize the acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride, nitrogen oxides) produced during combustion.[7] This process ensures the complete chemical destruction of the compound in an environmentally sound manner, as mandated by federal regulations for halogenated hazardous wastes.[6][8]

Spill and Emergency Procedures

In the event of a spill during handling or disposal preparation, immediate and correct action is vital.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is dissolved in a flammable solvent, turn off all potential ignition sources.[1]

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste : Carefully sweep or shovel the absorbed material into a sealable, labeled hazardous waste container for disposal.[2]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.